6-methyl-2H-chromene-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBSSLHZLHJYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 6-methyl-2H-chromene-3-carboxylic acid
The following technical guide provides an in-depth analysis of 6-methyl-2H-chromene-3-carboxylic acid , a distinct heterocyclic scaffold often utilized in medicinal chemistry for its electronic properties and binding affinities.
Executive Summary & Critical Distinction
6-methyl-2H-chromene-3-carboxylic acid (Molecular Formula:
CRITICAL DISTINCTION: Researchers must distinguish this molecule from its oxidized analog, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative).[1]
-
Target Molecule (2H-Chromene): Contains a saturated methylene group (-CH₂-) at position 2 and a double bond at the
position.[1] It functions as a cyclic vinylogous acid.[1] -
Coumarin Analog (2-Oxo): Contains a carbonyl group (C=O) at position 2 (lactone).[1]
This guide focuses strictly on the 2H-chromene derivative, a privileged scaffold in the development of anticancer agents (specifically Bcl-2 inhibitors) and antimicrobial compounds due to its unique ring puckering and lipophilic profile.[1]
Chemical Structure & Physicochemical Properties[1][3][4][5][6]
The molecule consists of a benzene ring fused to a pyran ring.[1] The carboxylic acid at position 3, conjugated with the
Physicochemical Profile[6][7][8][9][10][11]
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | 190.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da).[1] |
| Formula | -- | |
| Core Scaffold | 2H-1-Benzopyran (Chromene) | Lipophilic core with defined geometry.[1][2] |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | Critical for receptor binding pocket interactions.[1] |
| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) | Facilitates hydrogen bonding networks. |
| cLogP | ~2.4 - 2.8 (Predicted) | High membrane permeability; suitable for CNS targets.[1] |
| pKa (Acid) | ~4.2 - 4.5 | Ionized at physiological pH (COO⁻), improving solubility. |
| Electronic State | The C3-C4 double bond is electronically coupled to the carboxylate.[1] |
Synthetic Architectures
Synthesis of the 2H-chromene core requires preventing the oxidation to coumarin.[1] Two primary pathways are recommended: the Reductive Cyclization (Modified Baylis-Hillman) and the Rh(III)-Catalyzed Annulation .[1]
Pathway 1: Modified Baylis-Hillman & Cyclization (Robust)
This method utilizes salicylaldehyde derivatives.[1] The key is the formation of a Baylis-Hillman adduct followed by ether formation and cyclization without oxidation.[1]
Pathway 2: Rh(III)-Catalyzed C-H Activation (High Precision)
A modern approach using N-phenoxyacetamides and methyleneoxetanones.[1] This pathway ensures high regioselectivity for the 2H-chromene skeleton.[1]
Synthetic Logic Diagram
The following diagram illustrates the decision matrix for selecting the synthesis route based on available reagents and required scale.
Figure 1: Synthetic decision matrix comparing classical cyclization vs. transition-metal catalyzed activation.
Experimental Protocols
Protocol A: Synthesis via Salicylaldehyde (Standard)
Objective: Synthesize 6-methyl-2H-chromene-3-carboxylic acid from 2-hydroxy-5-methylbenzaldehyde.
Reagents:
-
2-hydroxy-5-methylbenzaldehyde (1.0 eq)[1]
-
Ethyl acrylate (3.0 eq)[3]
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 - 1.0 eq)[1]
-
Solvent: THF or Dichloromethane (DCM)
-
Hydrolysis Reagent: LiOH or NaOH (aq)
Methodology:
-
Baylis-Hillman Adduct Formation:
-
Cyclization:
-
If the intermediate (3-(2-hydroxy-5-methylphenyl)-2-methylenepropanoate) is isolated, treat with mild acid (p-TsOH) in refluxing benzene/toluene to effect ring closure to the ethyl ester of the target.[1]
-
-
Hydrolysis:
-
Dissolve the ester in THF/Water (1:1).
-
Add LiOH (2.0 eq) and stir at 0°C to RT.
-
Acidify with 1M HCl to precipitate the free acid.
-
Purification: Recrystallize from Ethanol/Water.[1]
-
Validation (NMR Expectations):
-
1H NMR (DMSO-d6):
- 2.30 (s, 3H, Ar-CH3).
- 4.80-5.00 (s/d, 2H, -CH2- at position 2).[1] Distinctive feature of 2H-chromene.
- 7.40 (s, 1H, Vinyl H at position 4).
- 12.00 (bs, 1H, -COOH).
Biological Potential & SAR[5][13][14]
The 2H-chromene-3-carboxylic acid scaffold serves as a bioisostere for cinnamic acids and flavonoids.[1]
Structure-Activity Relationship (SAR)[1]
-
C3-Carboxylic Acid: Essential for electrostatic interaction with positively charged residues (e.g., Arginine) in binding pockets (e.g., Bcl-2, bacterial DNA gyrase).
-
C6-Methyl Group: Enhances lipophilicity and fills hydrophobic pockets.[1] Substitution with electron-withdrawing groups (Cl, F) at this position often modulates metabolic stability.
- Double Bond: Locks the conformation. Reduction to the chroman (saturated) analog often results in a loss of potency due to increased flexibility (entropy penalty).
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.[1]
References
-
PubChem. 6-methyl-2H-chromene-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[1][5] Organic Letters.[1][6] Available at: [Link]
-
Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives.[1][7] De La Salle University.[1] Available at: [Link]
-
Kaye, P. T., et al. (2003). Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis–Hillman pathway? Organic & Biomolecular Chemistry.[1][8][5][9] Available at: [Link]
Sources
- 1. Buy 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390) | 10242-13-4 [evitachem.com]
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- 9. Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis–Hillman pathway? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Foreword: The Chromene Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 6-methyl-2H-chromene-3-carboxylic Acid Derivatives
In the landscape of drug discovery, certain molecular frameworks consistently reappear across a spectrum of therapeutic targets. These are often referred to as "privileged structures" due to their ability to interact with multiple biological receptors. The chromene ring, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a quintessential example of such a scaffold.[1][2] Found in a vast array of natural products, including alkaloids, flavonoids, and tocopherols, chromene derivatives have been the subject of intensive investigation, revealing a remarkable breadth of biological activities.[1] These activities span from antimicrobial and anticancer to anti-inflammatory and antioxidant properties.[2][3]
This guide focuses specifically on derivatives of 6-methyl-2H-chromene-3-carboxylic acid . The strategic placement of a methyl group at the C-6 position and a carboxylic acid at the C-3 position creates a unique electronic and steric profile, offering a versatile template for synthetic modification and targeted biological activity. As a Senior Application Scientist, my objective is not merely to list findings but to provide a cohesive narrative that explains the causal relationships between molecular structure, synthetic strategy, and biological function. We will delve into the mechanisms that underpin these activities, present the data that substantiates the claims, and provide the detailed experimental frameworks necessary for researchers to validate and build upon this work.
Part 1: Synthesis and Chemical Profile
The synthetic accessibility of a compound class is a critical determinant of its viability in a drug development pipeline. The 6-methyl-2H-chromene-3-carboxylic acid core is readily synthesized through established organic chemistry principles, often employing multicomponent reactions that align with the tenets of green chemistry.[2][4]
Core Synthesis Strategy: The Knoevenagel Condensation Approach
A prevalent and efficient method for constructing the chromene-3-carboxylic acid scaffold is the Knoevenagel condensation. This reaction typically involves a substituted salicylaldehyde and an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst.
Conceptual Workflow: The synthesis begins with the reaction of 5-methylsalicylaldehyde with an active methylene compound like diethyl malonate or malonic acid. The presence of a base, such as piperidine or potassium 1,2,3,6-tetrahydrophthalimide, facilitates the initial condensation, which is then followed by an intramolecular cyclization (an oxa-Michael addition) to form the chromene ring.[5][6] Subsequent hydrolysis of the ester (if used) yields the target carboxylic acid.
Caption: General synthesis workflow for the target scaffold.
Physicochemical and Reactive Properties
The resulting molecule, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (a coumarin-3-carboxylic acid), possesses distinct reactive sites that allow for extensive derivatization.[7]
-
The Carboxylic Acid Group (C-3): This functional group is a key handle for creating derivatives such as esters and amides, significantly altering the compound's polarity, solubility, and ability to form hydrogen bonds.[7]
-
The Benzene Ring (C-6 Methyl Group): The electron-donating methyl group at the C-6 position can influence the electron density of the aromatic system, potentially modulating the compound's interaction with biological targets and its antioxidant capacity.
-
The Lactone Ring: The α,β-unsaturated lactone (pyrone ring) is a critical pharmacophore, and its electrophilic nature can allow for interactions with nucleophilic residues in enzyme active sites.[8]
Part 2: Antimicrobial Activity
The rise of multidrug-resistant pathogens represents a severe global health threat, necessitating the development of novel antimicrobial agents.[9] Chromene derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10]
Mechanism of Action
The antimicrobial effects of chromenes are multifaceted. Key mechanisms include:
-
Inhibition of Essential Enzymes: Chromenes can target and inhibit bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerases, thereby preventing DNA replication and cell division.[10][11]
-
Cell Membrane Disruption: Some derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell lysis and death.[10] This dual-action potential reduces the likelihood of rapid resistance development.
Structure-Activity Relationship (SAR) Insights
Studies on various chromene derivatives have shown that specific substitutions significantly impact antimicrobial potency. For 2H-chromene-3-carboxamides derived from the corresponding carboxylic acids, the nature of the substituent on the amide nitrogen and the halogen on the benzene ring can tune the activity. For example, certain halogenated derivatives have shown enhanced activity against Gram-positive bacteria like Bacillus cereus.[12] It has been suggested that activity against Gram-positive strains correlates with the electron-accepting ability of the molecule, while activity against Gram-negative strains may be linked to electron-donating properties.[12]
Quantitative Data Summary
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound Class | Target Organism | MIC (mg/mL) | Reference Drug | MIC (mg/mL) | Citation |
| 2H-chromene-3-carboxamide (3a) | Bacillus cereus | 0.062 | Streptomycin | 0.125 | [12] |
| 2H-chromene-3-carboxamide (3c) | Bacillus cereus | 0.062 | Streptomycin | 0.125 | [12] |
| 2H-chromene-3-carboxamide (4c) | Bacillus cereus | 0.062 | Streptomycin | 0.125 | [12] |
| 2H-chromene-3-carboxamide (4b) | Candida albicans | - (Active) | Nystatin | - | [12] |
| 2H-chromene-3-carboxamide (4b) | Aspergillus niger | - (Active) | Nystatin | - | [12] |
Note: The specific derivatives 3a, 3c, 4b, and 4c are structurally related to the core topic and demonstrate the potential of the chromene-3-carboxylic acid platform.
Experimental Protocol: Agar Well Diffusion Assay
This protocol provides a standardized method for screening the antimicrobial activity of synthesized derivatives. It is a self-validating system when run with appropriate positive (known antibiotic) and negative (solvent) controls.
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri plates. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism in a suitable broth. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Seeding the Plates: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the agar plate to ensure a confluent lawn of growth.
-
Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.
-
Controls: Load a positive control (e.g., streptomycin solution) and a negative control (e.g., pure DMSO) into separate wells on the same plate.
-
Incubation: Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar. Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Part 3: Anticancer Activity
The chromene scaffold is a cornerstone in the development of novel anticancer agents.[3] Derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, and liver.[13][14][15]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which chromene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][10] This is a highly regulated process that eliminates damaged or cancerous cells. Many anticancer drugs function by activating intrinsic or extrinsic apoptotic pathways. Thiochromene derivatives, for example, have been shown to inhibit key signaling pathways involved in cancer cell growth and survival, such as the ERK–MAPK pathway.[16] The ability to selectively trigger apoptosis in cancer cells while sparing normal cells is the hallmark of an effective chemotherapeutic agent.
Caption: Simplified pathway of chromene-induced apoptosis.
Quantitative Data Summary
Anticancer activity is measured in vitro using the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| Chromene derivative 2 | HT-29 (Colon) | < Doxorubicin | Doxorubicin | - | [13][14] |
| Chromene derivative 5 | HepG-2 (Liver) | < Doxorubicin | Doxorubicin | - | [13][14] |
| Chromene derivative 6 | MCF-7 (Breast) | < Doxorubicin | Doxorubicin | - | [13] |
| N,6-dimethyl-3-nitro-4-(...)-4H-chromene-2-amine 3k | HeLa (Cervical) | Potent Activity | - | - | [3] |
Note: The specific derivatives listed highlight the broad applicability of the chromene scaffold against various cancers.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 4: Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are interconnected pathological processes that underpin many diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[17] Chromene derivatives have demonstrated promising dual activities in these areas.
Anti-inflammatory Mechanism
Certain 4H-chromene derivatives have been shown to be potent anti-inflammatory agents.[18][19] A key mechanism is the inhibition of nitric oxide (NO) production induced by inflammatory stimuli like tumor necrosis factor-α (TNF-α).[18] Overproduction of NO is a hallmark of chronic inflammation. Some compounds have also been shown to suppress the formation of prostaglandin E2, another critical inflammatory mediator.[19]
Antioxidant Mechanism
The antioxidant potential of chromenes is often attributed to their ability to donate a hydrogen atom to neutralize free radicals, a process facilitated by the presence of phenolic hydroxyl groups and the resonance stability of the resulting radical.[1][8] The chromene scaffold itself contributes to this stabilizing effect.[1] This free radical scavenging capacity helps protect cells from oxidative damage.[7]
Quantitative Data Summary
Antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.
| Compound Class | Assay | IC₅₀ Value | Standard | Citation |
| Synthesized 2H-chromene derivatives | DPPH Scavenging | Promising | Ascorbic Acid | [2] |
| 4-hydroxy-chromene-2-one derivatives | DPPH, Hydroxyl Radical Scavenging | High Activity | - | [8] |
| Tetrahydro-4H-chromene derivatives | ABTS Assay | 0.11 – 0.51 µM | Ascorbic Acid | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a rapid and reliable method to evaluate the in vitro antioxidant capacity of the chromene derivatives.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
Compound Preparation: Prepare stock solutions of the test compounds in methanol at various concentrations. Ascorbic acid or Trolox should be used as a positive control.
-
Reaction Mixture: In a 96-well plate or individual test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of the test compound solution (e.g., 1 mL). For the blank, use methanol instead of the test compound.
-
Incubation: Mix the solutions thoroughly and incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader. The scavenging of DPPH radicals by the antioxidant compound results in a loss of the purple color, which is measured as a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 6-methyl-2H-chromene-3-carboxylic acid scaffold represents a highly versatile and therapeutically relevant platform for drug discovery. The evidence strongly supports its potential in developing new antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. The synthetic tractability of the core structure allows for extensive derivatization, enabling fine-tuning of its pharmacological profile through systematic structure-activity relationship studies.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the specific molecular targets and signaling pathways for the most potent derivatives.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of infection, cancer, and inflammation.
-
Safety and Toxicity Profiling: A thorough evaluation of the safety and selectivity of lead compounds is essential for their progression towards clinical development.
-
Green Synthesis Optimization: Further development of environmentally benign synthetic methods will enhance the sustainability of producing these valuable compounds.[2][10]
This guide has provided a comprehensive overview grounded in authoritative research, offering both the foundational knowledge and the practical methodologies for scientists to explore the rich biological landscape of these chromene derivatives.
References
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Therapeutic potential of 6-methyl-2H-chromene-3-carboxylic acid in drug discovery
[1]
Executive Summary
The 2H-chromene-3-carboxylic acid moiety represents a privileged structure in medicinal chemistry, serving as a rigid, lipophilic pharmacophore capable of modulating diverse biological targets. This guide provides a technical deep-dive into 6-methyl-2H-chromene-3-carboxylic acid , addressing a critical nomenclature ambiguity in the field: the distinction between the 2-oxo-2H-chromene (coumarin) scaffold and the 2H-chromene (non-oxo) scaffold.[1]
While often conflated in database searches, these two distinct chemical entities offer unique therapeutic profiles. The 6-methyl substitution specifically enhances lipophilicity (
Structural Disambiguation & Chemical Foundation
To ensure experimental precision, we must distinguish between the two primary isoforms encountered in drug discovery campaigns.
| Feature | Scaffold A: Coumarin Derivative | Scaffold B: True Chromene Derivative |
| IUPAC Name | 6-methyl-2-oxo-2H-chromene-3-carboxylic acid | 6-methyl-2H-chromene-3-carboxylic acid |
| CAS Registry | 10242-13-4 | 28339-81-3 |
| Core Structure | Contains a lactone (cyclic ester) at C2.[1][2][3][4] | Contains a methylene ( |
| Reactivity | Michael acceptor; susceptible to nucleophilic attack at C4. | Electrocyclic activity; chiral center potential at C2. |
| Primary Targets | Kinases, Bacterial Gyrase, Carbonic Anhydrase. | COX-2, PPAR |
The "6-Methyl" Advantage
The introduction of a methyl group at the C6 position is not merely structural decoration.[1] In Structure-Activity Relationship (SAR) studies, this substitution:
-
Fills Hydrophobic Pockets: Optimizes van der Waals interactions within the binding sites of enzymes like cyclooxygenase-2 (COX-2).[1]
-
Blocks Metabolism: Sterically hinders oxidation at the para-position relative to the ring oxygen, potentially extending half-life (
).
Therapeutic Applications & Mechanism of Action
The Coumarin Scaffold (2-Oxo)
The 2-oxo derivative functions primarily as a versatile acylating agent and Michael acceptor .[1]
-
Antimicrobial Activity: The C3-carboxylic acid moiety mimics the acidic pharmacophore of quinolones.[1] When coupled with amines to form carboxamides, these derivatives inhibit bacterial DNA gyrase B.
-
Anticancer Mechanisms: 6-methyl-coumarin-3-carboxamides have demonstrated inhibition of the Hsp90 chaperone complex and specific tyrosine kinases.[1] The planar structure allows intercalation into DNA or ATP-binding pockets.[1]
The True Chromene Scaffold (2H)
The non-oxo 2H-chromene is a "master key" for nuclear receptors and inflammatory pathways.
-
COX-2 Selectivity: Substituted 2H-chromene-3-carboxylic acids (particularly with
at C2) are potent, selective COX-2 inhibitors.[1] The 6-methyl group aligns with the hydrophobic channel of the COX-2 active site, distinct from the larger pocket required by COX-1.[1] -
Metabolic Regulation (PPAR/FXR): Recent studies implicate 2H-chromene derivatives as dual agonists for Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor (PPAR), treating non-alcoholic steatohepatitis (NASH).
Visualizing the Mechanism
The following diagram illustrates the divergent synthetic pathways and biological interactions for both scaffolds.
Caption: Divergent synthesis and therapeutic targeting of 6-methyl-chromene scaffolds.
Experimental Protocols
Protocol A: Synthesis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid
Rationale: This protocol utilizes a Knoevenagel condensation, the industry standard for generating the coumarin core efficiently.
Reagents:
-
5-Methylsalicylaldehyde (10 mmol)
-
Malonic acid (10 mmol)
-
Piperidine (Catalytic amount, 0.5 mL)
-
Ethanol (Solvent, 20 mL)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-methylsalicylaldehyde and malonic acid in ethanol.
-
Initiation: Add piperidine dropwise. Note: Piperidine acts as the base catalyst to deprotonate the methylene group of malonic acid.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL) and acidify with 1M HCl to pH 2–3 to precipitate the carboxylic acid.
-
Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield white/pale-yellow crystals.[1]
-
Validation: Verify structure via
-NMR. Key signal: Singlet at 8.6–8.8 ppm (C4-H characteristic of coumarin ring).[1]
Protocol B: In Vitro COX-2 Inhibition Screening (High-Throughput)
Rationale: To validate the anti-inflammatory potential of the 2H-chromene derivatives.
-
Enzyme Prep: Use recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.[1]0) with hematin and phenol co-factors.
-
Incubation: Incubate test compounds (0.01 – 100
) with the enzyme for 10 minutes at . -
Substrate Addition: Initiate reaction by adding Arachidonic Acid (
). -
Detection: Measure
production using a colorimetric EIA kit after 2 minutes. -
Calculation: Determine
by plotting % inhibition vs. log concentration. Control: Celecoxib.[1]
Key Physicochemical Properties (Data Summary)
| Property | 6-Methyl-2-oxo (Coumarin) | 6-Methyl-2H (Chromene) | Relevance |
| Molecular Weight | 204.18 g/mol | 190.19 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~1.8 | ~2.5 | Membrane permeability |
| H-Bond Donors | 1 (COOH) | 1 (COOH) | Receptor binding |
| H-Bond Acceptors | 4 | 3 | Solubility |
| Topological Polar Surface Area | ~66 | ~46 | BBB penetration potential |
References
-
EvitaChem. 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390) Technical Data.Link[1]
-
Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[1] Organic Letters. Link[1]
-
Gomes, et al. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. Link[1]
-
PubChem. Compound Summary: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (CID 10242-13-4).[1]Link[1]
-
Google Patents. US11555023B2: Process for the differential solubility-driven asymmetric transformation of substituted 2H-chromene-3-carboxylic acids.[1][5]Link[1]
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Molecular weight and physicochemical characteristics of 6-methyl-2H-chromene-3-carboxylic acid
This technical guide details the physicochemical profile, synthesis, and characterization of 6-methyl-2H-chromene-3-carboxylic acid .
Executive Summary & Critical Distinction
6-Methyl-2H-chromene-3-carboxylic acid is a functionalized benzopyran derivative distinct from the more common coumarin (2-oxo-2H-chromene) class. It serves as a vital scaffold in the development of antiviral agents, anticancer therapeutics, and selective receptor modulators (e.g., FXR/PPAR agonists).
⚠️ Critical Structural Distinction
Researchers must distinguish this compound from its oxidized analog, 6-methylcoumarin-3-carboxylic acid. The absence of the C2-carbonyl group in the 2H-chromene scaffold fundamentally alters its electronic properties, solubility, and reactivity profile.
| Feature | 6-Methyl-2H-chromene-3-carboxylic acid | 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid |
| Common Name | 6-Methyl-3-carboxychromene | 6-Methylcoumarin-3-carboxylic acid |
| C2 Position | Methylene (-CH₂-) | Carbonyl (-C=O) |
| Electronic Nature | Electron-rich enol ether character | Electron-deficient lactone |
| Fluorescence | Weak/None | Highly Fluorescent |
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Identification Data
| Parameter | Detail |
| CAS Number | 28339-81-3 |
| IUPAC Name | 6-methyl-2H-chromene-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| SMILES | CC1=CC2=C(C=C1)OCC(C(=O)O)=C2 |
| InChI Key | DEBZQUFVQZPPLC-UHFFFAOYSA-N (Analogous Parent) |
Physicochemical Characteristics
Data derived from experimental synthesis reports and computational modeling of the chromene scaffold.
| Property | Value / Description | Source/Note |
| Appearance | Yellow Solid | Experimental [1] |
| Melting Point | 184–186 °C (Parent) | Parent compound data; 6-Me derivative likely similar. |
| Solubility | DMSO, Ethanol, Ethyl Acetate | Soluble in polar organic solvents. |
| pKa (Acid) | 4.2 ± 0.5 (Predicted) | Typical for conjugated enoic acids. |
| LogP | ~2.1 (Predicted) | More lipophilic than coumarin analogs due to loss of C=O. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (COOH, Ether O) |
Synthetic Methodology
The most robust synthesis of 6-methyl-2H-chromene-3-carboxylic acid utilizes a DABCO-mediated annulation followed by nitrile hydrolysis. This route avoids the harsh conditions often required to reduce coumarins.
Reaction Pathway Diagram
Caption: Two-step synthesis via DABCO-mediated annulation of salicylaldehyde and acrylonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methyl-2H-chromene-3-carbonitrile
-
Reagents: Dissolve 5-methylsalicylaldehyde (1.0 eq) in acrylonitrile (1.0 M concentration).
-
Catalyst: Add 1,4-diazabicyclo[2.2.0]octane (DABCO) (0.2 eq).
-
Reaction: Heat the mixture to reflux under an argon atmosphere for 15 hours.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EA) and 1 M NaOH (1:1).
-
Extraction: Separate the organic layer, dry over Na₂SO₄, and evaporate the solvent.
-
Purification: Purify the residue via silica gel column chromatography to obtain the nitrile intermediate.
Step 2: Hydrolysis to Carboxylic Acid
-
Hydrolysis: Suspend the nitrile (from Step 1) in 10% NaOH (0.2 M suspension).
-
Reaction: Reflux for 6 hours.
-
Acidification: Cool the solution and acidify carefully with 10% HCl.
-
Isolation:
-
If precipitate forms: Filter, wash with cold water, and dry under vacuum.
-
If no precipitate: Extract 3x with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
-
-
Yield: Typical yields for this step are ~40% [1].
Analytical Characterization
Validation of the 2H-chromene structure (vs. coumarin) relies heavily on ¹H-NMR , specifically the signal for the C2-methylene protons.
¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Significance |
| 12.60 ppm | s (broad) | 1H | -COOH | Carboxylic acid proton |
| 7.30 ppm | s | 1H | C4-H | Vinyl proton of the pyran ring |
| 7.07 ppm | dd | 1H | Ar-H | Aromatic ring proton |
| 6.74 ppm | d | 1H | Ar-H | Aromatic ring proton |
| 4.85 ppm | d (J=1.4 Hz) | 2H | C2-H₂ | Diagnostic: Confirms 2H-chromene (Not Coumarin) |
| 2.21 ppm | s | 3H | -CH₃ | Methyl group on aromatic ring |
Note: The doublet at 4.85 ppm is the definitive fingerprint for the 2H-chromene scaffold. In coumarins, this position is a carbonyl carbon and lacks protons.
Biological Applications & Drug Likeness
Therapeutic Potential
-
FXR/PPAR Agonists: This scaffold has been identified in patents for dual agonists of the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor delta (PPARδ), relevant for treating Non-Alcoholic Steatohepatitis (NASH) [1].
-
Anticancer Agents: 2H-chromene derivatives act as apoptosis inducers and inhibitors of tubulin polymerization.
Drug-Likeness (Lipinski's Rule of 5)
-
MW < 500: Yes (190.19)
-
LogP < 5: Yes (~2.1)
-
H-Bond Donors < 5: Yes (1)
-
H-Bond Acceptors < 10: Yes (3)
References
-
Merk, D. et al. (2019). Dual Agonists of FXR and PPARδ and Their Uses. World Intellectual Property Organization, Patent WO2019057969A1.
-
PubChem Database. (2025).[1] 2H-chromene-3-carboxylic acid (Parent Compound Data).[2][3][4][5][6][7][8] National Library of Medicine.
-
Organic Chemistry Portal. (2025). Synthesis of 2H-chromenes (2H-benzopyrans).
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The Pharmacophoric Significance of 6-Methyl-2H-Chromene-3-Carboxylic Acid: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to diverse biological targets and eliciting a spectrum of pharmacological responses. The chromene nucleus, a benzopyran system, is a quintessential example of such a scaffold, found in a vast array of natural products and synthetic compounds with profound biological activities.[1] This in-depth guide focuses on a specific, promising derivative: 6-methyl-2H-chromene-3-carboxylic acid . We will dissect its role as a pharmacophore, exploring its synthetic accessibility, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols to empower further investigation into this versatile molecular core.
The Chromene Core: A Foundation of Versatility
The 2H-chromene-3-carboxylic acid scaffold is characterized by a bicyclic system comprising a benzene ring fused to a pyran ring, with a carboxylic acid moiety at the 3-position. The "6-methyl" designation specifies a methyl group substitution on the benzene ring, a seemingly minor modification that can significantly influence the molecule's electronic properties, lipophilicity, and ultimately, its biological activity.
The inherent chemical features of this scaffold are key to its function as a pharmacophore:
-
Planarity and Aromaticity: The largely planar structure allows for effective π-π stacking interactions with aromatic residues in protein binding pockets.
-
Hydrogen Bonding Capabilities: The carboxylic acid group is a potent hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target. The carbonyl group in the pyran ring also acts as a hydrogen bond acceptor.
-
Lipophilicity: The benzopyran core provides a degree of lipophilicity, facilitating cell membrane permeability.[2] The 6-methyl group further enhances this property.
-
Synthetic Tractability: The chromene ring system is readily synthesized and amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships.
Synthesis of the 6-Methyl-2H-Chromene-3-Carboxylic Acid Scaffold
The synthetic accessibility of a pharmacophore is a critical factor in its utility for drug discovery. The 6-methyl-2H-chromene-3-carboxylic acid core can be reliably synthesized through several established methods, most commonly via a Knoevenagel condensation followed by cyclization.
Experimental Protocol: Synthesis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid
This protocol outlines a common and effective method for the synthesis of the title compound.
Materials:
-
5-Methylsalicylaldehyde
-
Malonic acid
-
Pyridine
-
Aniline
-
10% Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-methylsalicylaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL).
-
Add a catalytic amount of aniline (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 10% HCl (50 mL).
-
A yellow precipitate of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from ethanol to yield pure, yellow crystals of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.
-
Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activities and Therapeutic Potential
The 6-methyl-2H-chromene-3-carboxylic acid scaffold has been implicated in a diverse range of biological activities, highlighting its potential as a starting point for the development of novel therapeutics.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of chromene derivatives. The 6-methyl-2H-chromene-3-carboxylic acid pharmacophore contributes to this activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways. While specific IC50 values for the parent carboxylic acid are not extensively reported, its derivatives have shown significant cytotoxicity against a range of cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of the 6-methyl-2H-chromene-3-carboxylic acid scaffold can be significantly modulated by derivatization of the carboxylic acid group, often into amides.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-imino-6-methyl-2H-chromene-3-(N-(4-chlorophenyl))carboxamide | A-549 (Lung) | 0.9 | [3] |
| 2-imino-6-methyl-2H-chromene-3-(N-(4-chlorophenyl))carboxamide | MCF-7 (Breast) | 8.5 | [3] |
| 2-imino-6-methyl-2H-chromene-3-(N-(4-chlorophenyl))carboxamide | Caco-2 (Colon) | 9.9 | [3] |
| Benzochromene Derivative | MCF-7 (Breast) | 4.6-21.5 | [4] |
These findings underscore the importance of the 6-methyl-2H-chromene-3-carboxylic acid core as a foundational element for the design of novel anticancer agents. The conversion of the carboxylic acid to various amides appears to be a fruitful strategy for enhancing potency.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for assessing the anticancer activity of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The chromene scaffold has been identified as a promising source of novel antibacterial and antifungal compounds.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of the 6-methyl-2H-chromene-3-carboxylic acid scaffold is influenced by substitutions on the chromene ring and derivatization of the carboxylic acid.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromo-2H-chromene-3-carboxamide | Bacillus cereus | 62 | [5] |
| N-benzyl-6-chloro-2H-chromene-3-carboxamide | Candida albicans | - | [5] |
| N-benzyl-6-chloro-2H-chromene-3-carboxamide | Aspergillus niger | - | [5] |
| Coumarin-3-carboxamide derivative | S. epidermidis | 312.5 | [6] |
| Coumarin-3-carboxamide derivative | S. aureus | 312.5 | [6] |
The data suggests that halogenation of the chromene ring and conversion of the carboxylic acid to specific amides can enhance antimicrobial potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standard antibiotic (e.g., streptomycin) and antifungal (e.g., nystatin) drugs
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-35°C for 48-72 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. The 6-methyl-2H-chromene-3-carboxylic acid scaffold has demonstrated potential as both an anti-inflammatory and antioxidant agent.[2]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Recent studies have elucidated the anti-inflammatory mechanism of 6-methylcoumarin, a closely related precursor. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[2]
The diagram below illustrates the inhibitory effect of the 6-methylcoumarin scaffold on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by the 6-methylcoumarin scaffold.
Future Directions and Conclusion
The 6-methyl-2H-chromene-3-carboxylic acid scaffold represents a highly versatile and promising pharmacophore for the development of novel therapeutics. Its synthetic accessibility, coupled with a broad spectrum of biological activities, makes it an attractive starting point for medicinal chemistry campaigns.
Key takeaways for future research include:
-
Systematic SAR Studies: A comprehensive evaluation of substitutions at various positions of the chromene ring is warranted to delineate the precise structural requirements for optimal activity against different biological targets.
-
Mechanism of Action Studies: While the inhibition of NF-κB and MAPK pathways provides a strong foundation, further investigation into the specific molecular targets of 6-methyl-2H-chromene-3-carboxylic acid and its derivatives is crucial.
-
Exploration of Underexplored Therapeutic Areas: The diverse biological activities suggest that this scaffold may have potential in therapeutic areas beyond those already investigated, such as neurodegenerative diseases and metabolic disorders.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds based on this scaffold will require thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.
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Olomola, O. O., et al. (2018). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University Research Congress Proceedings. [Link]
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Kim, M. J., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 26(17), 5351. [Link]
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Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Physics @ Manasagangotri. [Link]
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Celik, H., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 59-66. [Link]
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Nguyen, T. H. L., et al. (2016). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. Journal of Multidisciplinary Engineering Science and Technology (JMEST), 3(8). [Link]
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Kumar, D., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. [Link]
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Li, Y., et al. (2021). Combination Effect of Three Main Constituents From Sarcandra glabra Inhibits Oxidative Stress in the Mice Following Acute Lung Injury: A Role of MAPK-NF-κB Pathway. Frontiers in Pharmacology, 11, 599426. [Link]
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Saffari, Z., et al. (2014). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. Tumor Biology, 35(12), 12343-12351. [Link]
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Prashanth, T., et al. (2016). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]
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Al-Warhi, T., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4167. [Link]
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El-Agrody, A. M., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Organic Chemistry, 20(1), 58-69. [Link]
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The Evolving Chemistry of 2H-Chromene-3-Carboxylic Acids: A Technical Guide to Their History, Synthesis, and Applications
Abstract
The 2H-chromene-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, drug discovery, and materials science. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of substituted 2H-chromene-3-carboxylic acids. We will explore the journey from classical condensation reactions to modern catalytic methodologies, offering a comparative analysis of their strengths and limitations. Furthermore, this guide will delve into the diverse biological activities exhibited by these compounds, with a particular focus on their anticancer and antimicrobial properties, supported by quantitative structure-activity relationship (SAR) data. Detailed experimental protocols for key synthetic transformations and visualizations of reaction mechanisms are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising area of chemical science.
Introduction: The Significance of the 2H-Chromene Core
The 2H-chromene (2H-1-benzopyran) moiety is a fundamental structural unit found in a vast array of natural products, including flavonoids, tocopherols, and anthocyanins.[1] This recurring presence in nature hints at its evolutionary selection for specific biological functions, making it a compelling starting point for the design of novel therapeutic agents. The incorporation of a carboxylic acid group at the 3-position of the 2H-chromene ring introduces a key functional handle for further molecular elaboration and can significantly influence the compound's physicochemical properties and biological activity.[2] Derivatives of 2H-chromene-3-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, positioning them as valuable scaffolds in drug discovery programs.[3][4]
A Historical Journey: The Discovery and Synthetic Evolution
The exploration of chromene chemistry has a rich history, with early efforts focused on the synthesis of the related coumarin (2H-chromen-2-one) structures. These foundational discoveries paved the way for the development of methods to access the broader class of 2H-chromenes and their derivatives.
Classical Approaches: The Era of Condensation Reactions
The late 19th and early 20th centuries saw the advent of several named reactions that became the cornerstones of chromene and coumarin synthesis.
-
Pechmann Condensation: Discovered by Hans von Pechmann in 1883, this acid-catalyzed reaction between a phenol and a β-ketoester is a classic method for coumarin synthesis.[3] While not a direct route to 2H-chromene-3-carboxylic acids, its historical significance lies in establishing a fundamental strategy for constructing the benzopyran core. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring.[3]
-
Knoevenagel-Doebner Condensation: This variation of the Knoevenagel condensation, which involves the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group (like malonic acid or its esters) in the presence of a basic catalyst, has been a workhorse for the synthesis of coumarin-3-carboxylic acids.[5] The reaction proceeds through a tandem Knoevenagel condensation and intramolecular cyclization. The choice of catalyst and reaction conditions can be tuned to favor the formation of the desired product.[5]
-
Baylis-Hillman Reaction: While not a direct synthesis of the carboxylic acid, the Baylis-Hillman reaction offers a versatile route to functionalized allylic alcohols from aldehydes and activated alkenes.[6] These intermediates can be subsequently cyclized to form 2H-chromene derivatives, including esters that can be hydrolyzed to the corresponding carboxylic acids. This method provides access to a different substitution pattern compared to the Knoevenagel-Doebner approach.[7]
Modern Renaissance: Catalysis and Efficiency
The 21st century has witnessed a surge in the development of more efficient and selective methods for the synthesis of 2H-chromene-3-carboxylic acids, driven by the advancements in transition metal catalysis.
-
Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation: A significant breakthrough was the development of a rhodium(III)-catalyzed redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones.[8] This method proceeds via a cascade C-H activation and an unusual [3+3] annulation sequence, offering excellent regioselectivity and broad substrate compatibility under mild conditions.[8] Mechanistic studies suggest a Rh(III)-Rh(V)-Rh(III) catalytic cycle.[8] This approach represents a paradigm shift from classical condensation methods, enabling the construction of the chromene core with high atom economy.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a target substituted 2H-chromene-3-carboxylic acid depends on several factors, including the desired substitution pattern, scalability, and tolerance of functional groups.
| Method | Precursors | Conditions | Advantages | Disadvantages |
| Knoevenagel-Doebner Condensation | o-Hydroxybenzaldehydes, Malonic acid/esters | Basic catalysts (e.g., piperidine, pyridine) | Well-established, readily available starting materials, good for coumarin-3-carboxylic acids | Can require harsh conditions, limited scope for certain substitutions |
| Baylis-Hillman Reaction & Cyclization | o-Hydroxybenzaldehydes, Activated alkenes | Tertiary amine or phosphine catalysts | Access to diverse substitution patterns, forms functionalized intermediates | Often slow, may require a separate cyclization step, not a direct route to the acid |
| Rhodium(III)-Catalyzed C-H Activation | N-Phenoxyacetamides, Methyleneoxetanones | Rh(III) catalyst, mild conditions | High efficiency, excellent regioselectivity, broad substrate scope, atom economical | Requires a specific catalyst system, starting materials may be more complex to synthesize |
Synthetic Protocols: A Practical Guide
Protocol 1: Knoevenagel-Doebner Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
This protocol describes a general procedure for the synthesis of a coumarin-3-carboxylic acid, a close analogue and precursor to 2H-chromene-3-carboxylic acids.
Materials:
-
Substituted salicylaldehyde (1.0 equiv)
-
Malonic acid (1.1 equiv)
-
Pyridine (solvent)
-
Piperidine (catalytic amount)
-
Hydrochloric acid (10% aqueous solution)
-
Ethanol for recrystallization
Procedure:
-
To a solution of the substituted salicylaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 10% hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2-oxo-2H-chromene-3-carboxylic acid.
Protocol 2: Rhodium(III)-Catalyzed Synthesis of a Substituted 2H-Chromene-3-carboxylic Acid
This protocol is based on the modern C-H activation approach.[8]
Materials:
-
Substituted N-phenoxyacetamide (1.0 equiv)
-
Methyleneoxetanone (1.5 equiv)
-
[Cp*RhCl2]2 (2.5 mol%)
-
CsOAc (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
In a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the N-phenoxyacetamide, methyleneoxetanone, [Cp*RhCl2]2, and CsOAc.
-
Add anhydrous acetonitrile as the solvent.
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2H-chromene-3-carboxylic acid.
Biological Activities and Structure-Activity Relationships (SAR)
Substituted 2H-chromene-3-carboxylic acids and their derivatives have emerged as a versatile class of bioactive molecules with significant therapeutic potential.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of this scaffold against a range of human cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Structure-Activity Relationship Insights:
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence cytotoxicity. Halogen atoms, particularly chlorine and fluorine, often enhance anticancer activity.[9]
-
The Carboxylic Acid Moiety: The free carboxylic acid is often crucial for activity. Esterification or amidation can modulate the activity, sometimes leading to more potent compounds, likely due to changes in cell permeability and target engagement.
-
Substitution at the 2- and 4-positions: Introduction of various substituents at these positions has been explored to optimize anticancer potency.
Table 1: Anticancer Activity of Selected 2H-Chromene Derivatives
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| 1 | 7-methoxy-2-(2,4,5-trimethoxyphenyl) | TNF-α production | - | [3] |
| 2 | 2-imino-N-arylcarboxamide derivative | A-549 (Lung) | 0.9 | [1] |
| 3 | 2-imino-N-arylcarboxamide derivative | MCF-7 (Breast) | 8.5 | [1] |
| 4 | 2,4-dichloro substitution | HepG-2 (Liver) | 1.63 | [9] |
| 5 | 4-chloro substitution | HepG-2 (Liver) | ~1.63 | [9] |
| 6 | 4-fluoro substitution | HepG-2 (Liver) | >1.63 | [9] |
| 7 | 2,4-dichloro substitution | MCF-7 (Breast) | 1.72 | [9] |
| 8 | Thiazole-appended coumarin | EAC cells | 11.4 | [10] |
| 9 | Thiazole-appended coumarin | DLA cells | 15.3 | [10] |
Antimicrobial Activity
The 2H-chromene-3-carboxylic acid scaffold has also shown promise as a source of new antimicrobial agents, with activity against both bacteria and fungi.
Structure-Activity Relationship Insights:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, likely due to improved penetration of microbial cell membranes.
-
Carboxamide Derivatives: Conversion of the carboxylic acid to various carboxamides has been shown to be a successful strategy for developing potent antimicrobial agents.
Table 2: Antimicrobial Activity of Selected 2H-Chromene-3-Carboxylic Acid Derivatives
| Compound | Derivative Type | Target Organism | MIC (mg/mL) | Reference |
| 3a | Carboxylic Acid | Bacillus cereus | 0.062 | |
| 3c | 6-Bromo Carboxylic Acid | Bacillus cereus | 0.062 | |
| 4c | 6-Bromo Benzylamide | Bacillus cereus | 0.062 | |
| Streptomycin | Reference Drug | Bacillus cereus | 0.125 |
Clinical Development and Future Perspectives
While the preclinical data for 2H-chromene-3-carboxylic acid derivatives are compelling, their progression into clinical trials is an ongoing area of research. A systematic review of chromene-based compounds in renal and bladder cancer therapy has indicated modest but positive results in two clinical trials, with reports of partial and objective responses in renal cancer patients.[7] This suggests that the broader chromene family holds promise for clinical applications. However, specific clinical trial data for compounds with the 2H-chromene-3-carboxylic acid core are not yet widely reported.
The future of this field lies in the continued exploration of novel synthetic methodologies to access diverse chemical space, coupled with robust biological screening and lead optimization programs. The development of more selective and potent analogs, along with a deeper understanding of their mechanisms of action, will be crucial for translating the preclinical promise of these compounds into tangible clinical benefits. The use of computational tools for in silico screening and SAR analysis will undoubtedly accelerate this process.
Visualizations of Key Mechanisms and Workflows
Knoevenagel-Doebner Condensation Mechanism
Caption: Mechanism of the Knoevenagel-Doebner Condensation for Coumarin-3-carboxylic Acid Synthesis.
Rhodium-Catalyzed C-H Activation/[3+3] Annulation Workflow
Caption: Workflow for the Rhodium-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acids.
Conclusion
The journey of substituted 2H-chromene-3-carboxylic acids from their classical synthetic roots to modern catalytic frontiers showcases a remarkable evolution in organic chemistry. This versatile scaffold continues to be a fertile ground for the discovery of new therapeutic agents, particularly in the realms of oncology and infectious diseases. The comparative analysis of synthetic methodologies, coupled with detailed protocols and an understanding of structure-activity relationships, provides a robust framework for researchers to build upon. As our understanding of the biological targets of these compounds deepens and synthetic methods become even more sophisticated, the clinical translation of 2H-chromene-3-carboxylic acid-based drugs appears to be an increasingly attainable goal.
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Kumar, A., & Kumar, S. (2021). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. PubMed. [Link]
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Various Authors. (2022). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences. [Link]
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-
Various Authors. (2018). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate. [Link]
-
Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]
-
Various Authors. (2015). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed. [Link]
-
Jesumoroti, O. J., et al. (2017). Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. National Institutes of Health. [Link]
-
Various Authors. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
-
Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Wikipedia. [Link]
-
Various Authors. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. [Link]
-
Various Authors. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]
-
Various Authors. (2012). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkivoc. [Link]
-
Wikipedia. (n.d.). Baylis–Hillman reaction. Wikipedia. [Link]
-
Various Authors. (2012). Morita-Baylis-Hillman and Rauhut-Currier Reactions of Conjugated Nitroalkenes. CHIMIA. [Link]
-
Various Authors. (2020). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis of the Coumarin Core. Encyclopedia.pub. [Link]
-
Kaye, P. T. (2006). Application of Baylis-Hillman Methodology in the Direct Construction of Chromone Derivatives. ResearchGate. [Link]
-
Various Authors. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. National Institutes of Health. [Link]
-
Various Authors. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. National Institutes of Health. [Link]
-
Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]
-
Various Authors. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]
-
Various Authors. (2003). The Morita-Baylis-Hillman Reaction. University of California, Irvine. [Link]
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- 9. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Nomenclature
The compound of interest, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, belongs to the coumarin family of heterocyclic compounds.[1] Coumarins are characterized by a benzopyran-2-one core structure. It is important to distinguish this from the non-ketonic "6-methyl-2H-chromene-3-carboxylic acid," a structurally related but less common compound. This guide will focus on the "2-oxo" derivative, which is of significant interest in medicinal chemistry and drug development.
Core Chemical Identifiers and Properties
A clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.
| Identifier | Value |
| CAS Number | 10242-13-4[1][2] |
| Molecular Formula | C11H8O4[1] |
| Molecular Weight | 204.18 g/mol [1] |
| IUPAC Name | 6-methyl-2-oxochromene-3-carboxylic acid[1] |
| SMILES | CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O[1] |
| InChI Key | FJICLQQBBFWGMZ-UHFFFAOYSA-N[1] |
Physicochemical Properties:
-
Physical State: Typically a crystalline solid.[1]
-
Solubility: Soluble in polar solvents such as water and alcohols.[1]
-
Spectroscopic Data: Infrared (IR) spectroscopy shows characteristic absorption bands for the carbonyl (C=O) and hydroxyl (O-H) groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.[1]
Synthesis and Chemical Reactivity
The synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid can be achieved through various synthetic routes, often involving cyclization reactions. A common starting material is 6-methylcoumarin.[1]
A General Synthetic Workflow:
Caption: A generalized synthetic pathway for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.
Key Chemical Reactions:
-
Esterification: The carboxylic acid group can react with alcohols to form esters.[1]
-
Amide Formation: The carboxylic acid can be coupled with amines to form carboxamides, a common strategy in drug development to modify the compound's properties.
-
Decarboxylation: Under specific conditions, the molecule can lose carbon dioxide.[1]
-
Reactions at the Coumarin Core: The benzopyran ring system can undergo various modifications, such as electrophilic substitution, influenced by the existing methyl group.[1]
Potential Applications in Drug Development and Research
Coumarin derivatives, including 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, are recognized for their diverse biological activities. This makes them attractive scaffolds for the design of new therapeutic agents.
Reported Biological Activities of Related Coumarin Scaffolds:
-
Antimicrobial and Antifungal Activity: The coumarin nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.
-
Anticancer Properties: Certain coumarin derivatives have shown potential as anticancer agents.
-
Enzyme Inhibition: This class of compounds has been investigated for the inhibition of various enzymes, which is a key mechanism in many disease states.[1]
-
Antioxidant Activity: The electron-rich nature of the coumarin ring system can contribute to antioxidant effects.[1]
The 6-methyl-2-oxo-2H-chromene-3-carboxylic acid scaffold serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The carboxylic acid moiety provides a convenient handle for derivatization to explore structure-activity relationships (SAR).
Experimental Protocols
General Procedure for the Synthesis of 6-Methylcoumarin-3-Carboxamides:
-
Dissolve 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a coupling agent, for example, 3-[3-(dimethylamino)propyl]-1-ethylcarbodiimide (EDC) (1.1 equivalents), and an activator like 4-dimethylaminopyridine (DMAP) (1.1 equivalents).[3]
-
Cool the reaction mixture to 0°C.
-
Add the desired amine (1 equivalent) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture, which may involve washing with aqueous solutions and drying the organic layer.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired carboxamide.
Workflow for Biological Screening:
Caption: A typical workflow for the biological evaluation of synthesized compounds.
Conclusion
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid is a versatile and well-characterized coumarin derivative with significant potential in the field of medicinal chemistry. Its established synthesis routes and the reactivity of its functional groups make it an excellent platform for the development of novel bioactive molecules. Further research into its biological properties and the systematic exploration of its derivatives are likely to yield promising candidates for future therapeutic applications.
References
-
Gomes, S. S. A., et al. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide. IUCrData, 1(7), x161048. Retrieved from [Link]
Sources
Methodological & Application
Application and Protocol for the Synthesis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, a valuable scaffold in medicinal chemistry, from 6-methylsalicylaldehyde. The synthetic route is based on the robust and well-established Knoevenagel-Doebner condensation. This document provides an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, and thorough methods for purification and characterization of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.
Introduction
Coumarins, or 2H-chromen-2-ones, are a prominent class of heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities. The coumarin scaffold is a privileged structure in drug discovery, with derivatives demonstrating anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a carboxylic acid moiety at the 3-position and a methyl group at the 6-position of the coumarin ring can significantly modulate the molecule's physicochemical properties and biological activity, making 6-methyl-2-oxo-2H-chromene-3-carboxylic acid a key intermediate for the synthesis of novel therapeutic agents.
This application note provides a detailed protocol for the synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid via the Knoevenagel-Doebner condensation of 6-methylsalicylaldehyde with malonic acid. This classic reaction provides an efficient and straightforward route to the target molecule.
Chemical Principles and Reaction Mechanism
The synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid is achieved through a one-pot reaction that combines a Knoevenagel condensation, an intramolecular cyclization (lactone formation), and a decarboxylation step. This variant of the Knoevenagel condensation, when performed with malonic acid in the presence of pyridine and a catalytic amount of piperidine, is often referred to as the Doebner modification.[1]
The reaction proceeds through the following key steps:
-
Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the acidic α-carbon of malonic acid, forming a nucleophilic enolate.
-
Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of 6-methylsalicylaldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated dicarboxylic acid intermediate.
-
Intramolecular Michael Addition (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety undergoes an intramolecular Michael addition to the α,β-unsaturated system, forming the chromene ring and a lactone.
-
Decarboxylation: The resulting dicarboxylic acid intermediate is unstable and readily undergoes decarboxylation upon heating in the presence of pyridine, leading to the final product, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.[2]
The overall reaction can be depicted as follows:
Caption: Overall workflow for the synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.
Experimental Protocol
This protocol is adapted from analogous Knoevenagel-Doebner condensations of substituted salicylaldehydes.[3][4]
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| 6-Methylsalicylaldehyde | C₈H₈O₂ | 136.15 | 613-79-6 | Sigma-Aldrich | |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | Sigma-Aldrich | |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich | Anhydrous |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Sigma-Aldrich | |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | For recrystallization |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR | 2 M solution |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylsalicylaldehyde (5.0 g, 36.7 mmol) and malonic acid (4.6 g, 44.1 mmol, 1.2 eq) in anhydrous pyridine (30 mL).
-
Addition of Catalyst: To the stirred solution, add piperidine (0.37 mL, 3.7 mmol, 0.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 2 M hydrochloric acid (150 mL) with vigorous stirring. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from ethanol.[5][6] Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Results and Discussion
Yield and Appearance
The synthesis should yield 6-methyl-2-oxo-2H-chromene-3-carboxylic acid as a white to off-white crystalline solid. The expected yield is typically in the range of 70-85% based on analogous reactions.[7]
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 272-274 °C[6] |
| Molecular Formula | C₁₁H₈O₄ |
| Molar Mass | 204.18 g/mol |
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum will show characteristic signals for the aromatic protons, the vinyl proton at the 4-position, the methyl protons, and the carboxylic acid proton. The aromatic protons will appear as a set of multiplets in the range of δ 7.2-7.8 ppm. The vinyl proton at C4 is expected to be a singlet at approximately δ 8.5-8.9 ppm. The methyl protons will appear as a singlet around δ 2.4 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above δ 13 ppm.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show 11 distinct signals. The carbonyl carbon of the lactone will be in the range of δ 160-165 ppm, and the carboxylic acid carbonyl will be around δ 165-170 ppm. The aromatic and vinyl carbons will appear between δ 115-155 ppm. The methyl carbon will be observed at approximately δ 20-22 ppm.
FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (lactone): A strong absorption around 1720-1740 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption around 1680-1700 cm⁻¹
-
C=C stretch (aromatic and vinyl): Peaks in the region of 1600-1620 cm⁻¹
Troubleshooting
-
Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the reaction is refluxing properly and monitor by TLC. Impure reagents, especially wet pyridine, can also lead to lower yields.
-
Difficulty in Precipitation: If the product does not precipitate upon acidification, it may be necessary to extract the product with an organic solvent like ethyl acetate.
-
Impure Product: Thorough washing of the crude product with cold water is crucial to remove pyridine. If the product is still impure after recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.
Conclusion
The Knoevenagel-Doebner condensation provides an efficient and reliable method for the synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid from readily available starting materials. The protocol described herein is robust and can be easily implemented in a standard organic chemistry laboratory. The detailed characterization data provides a benchmark for confirming the identity and purity of the synthesized compound, which is a valuable building block for the development of novel coumarin-based compounds with potential therapeutic applications.
References
- Shafqat, S. S., Khan, M. A., Zulkarnain, A., Hamdan, S., Rigit, A. R. H., & Khan, A. A. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry, 26(23), 8037–8040.
-
Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]
-
Gomes, L. R., Low, J. N., Fonseca, A., Matos, M. J., & Borges, F. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1121–1125. [Link]
- Pandya, K. C. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. Part II. The Condensation of Salicylaldehyde. Proceedings of the Indian Academy of Sciences, Section A, 1(3), 144-149.
- Sridhar, M. A., Latha, S., Isloor, A. M., & Fun, H. K. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 261-269.
-
Organic Syntheses. (2018). Preparation of 6H-Benzo[c]chromen-6-one. 95, 97-111. [Link]
-
Wikipedia. (2023, December 27). Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Gensler, W. J. (1957). The Doebner modification of the Knoevenagel reaction. Boston University. [Link]
-
Pawar, S. S., Mote, K. V., & Salunkhe, R. S. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 421. [Link]
-
Singh, P., & Pandey, J. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Scientific Research, 64(1), 276-281. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 3. uomphysics.net [uomphysics.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Buy 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390) | 10242-13-4 [evitachem.com]
- 6. 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
One-pot reaction protocols for 6-methyl-2H-chromene-3-carboxylic acid
Executive Summary
This application note details a robust, one-pot reaction protocol for the synthesis of 6-methyl-2H-chromene-3-carboxylic acid , a privileged scaffold in medicinal chemistry utilized for its anticancer and antimicrobial properties. Unlike traditional multi-step methods that isolate the Baylis-Hillman adduct, this protocol utilizes a telescoped DABCO-catalyzed annulation followed by in situ hydrolysis . This approach minimizes solvent waste, reduces purification steps, and maximizes atom economy, making it suitable for high-throughput screening (HTS) library generation and lead optimization.
Introduction & Chemical Context
The 2H-chromene (2H-1-benzopyran) moiety is structurally distinct from coumarins (2-oxo-chromenes) and chromones (4-oxo-chromenes). The lack of a carbonyl at the C2 position and the presence of a
Target Molecule:
-
IUPAC Name: 6-methyl-2H-chromene-3-carboxylic acid
-
Key Structural Features: Benzopyran core, C6-methyl substitution, C3-carboxylic acid (handle for further derivatization).
-
Synthetic Challenge: Controlling the regioselectivity to ensure 2H-chromene formation (ether linkage) rather than the thermodynamically stable coumarin (ester linkage) or benzofuran byproducts.
Mechanistic Insight
The reaction proceeds through a modified Baylis-Hillman (BH) mechanism. The tertiary amine catalyst (DABCO) initiates the sequence by activating the acrylate, which then undergoes an aldol-type addition to the salicylaldehyde.
Critical Pathway:
-
Michael Addition: DABCO attacks ethyl acrylate, generating a zwitterionic enolate.
-
Aldol Condensation: The enolate attacks the aldehyde of 5-methylsalicylaldehyde.
-
Intramolecular Cyclization (Oxa-Michael): The phenolic hydroxyl group attacks the activated alkene.
-
Elimination: DABCO is eliminated, regenerating the catalyst and forming the 2H-chromene ester.
-
Hydrolysis: Base-mediated cleavage of the ester yields the free acid.
Figure 1: Mechanistic pathway for the telescoped synthesis of 2H-chromene-3-carboxylic acid.
Experimental Protocol
Protocol A: Microwave-Assisted One-Pot Synthesis (Rapid Optimization)
Best for: Small-scale synthesis (100 mg - 1 g), library generation.
Reagents:
-
5-Methylsalicylaldehyde (1.0 equiv)
-
Ethyl Acrylate (3.0 equiv)
-
DABCO (0.2 equiv)
-
Solvent: Isopropanol (IPA)
-
Hydrolysis Base: 2M NaOH
Step-by-Step Procedure:
-
Charge: In a 10 mL microwave vial, dissolve 5-methylsalicylaldehyde (1.0 mmol, 136 mg) and DABCO (0.2 mmol, 22 mg) in IPA (3 mL).
-
Activate: Add ethyl acrylate (3.0 mmol, 326 µL) dropwise. Cap the vial.
-
Irradiate: Heat in a microwave reactor at 90°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).
-
Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of aldehyde and appearance of the fluorescent chromene ester (
).
-
-
Hydrolyze: Decap the vial. Add 2M NaOH (2 mL). Reseal and irradiate at 80°C for 10 minutes .
-
Workup: Transfer the reaction mixture to a beaker containing crushed ice (10 g). Acidify carefully with 1M HCl to pH 2-3.
-
Isolation: A precipitate will form. Filter the solid, wash with cold water (3 x 5 mL), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Protocol B: Bench-Scale Thermal Synthesis (Scale-Up)
Best for: Gram-scale production (>5 g).
Reagents:
-
5-Methylsalicylaldehyde (1.0 equiv)
-
Acrylonitrile (Alternative electrophile, 3.0 equiv) Note: Yields nitrile, requires stronger hydrolysis.
-
Recommended: Ethyl Acrylate (3.0 equiv)
-
DABCO (0.5 equiv)[1]
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mix: Add 5-methylsalicylaldehyde (20 mmol, 2.72 g) and DABCO (10 mmol, 1.12 g) to DMF (20 mL). Stir at room temperature for 10 minutes to deprotonate the phenol slightly.
-
Addition: Add ethyl acrylate (60 mmol, 6.5 mL).
-
Reaction: Heat the mixture to 80°C in an oil bath for 12-16 hours.
-
Note: The reaction color typically changes from pale yellow to deep amber.
-
-
Hydrolysis (One-Pot): Cool the mixture to room temperature. Add an aqueous solution of LiOH (40 mmol in 10 mL water). Stir vigorously at 60°C for 4 hours.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) with vigorous stirring.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Drying: Wash combined organics with Brine (2 x 50 mL), dry over anhydrous
, and concentrate in vacuo. -
Yield Expectation: 65-75% as an off-white solid.
Process Control & Data Analysis
Table 1: Solvent and Catalyst Optimization Data Reaction Conditions: 5-methylsalicylaldehyde (1 mmol), Ethyl Acrylate (3 mmol), 80°C, 12h.
| Entry | Solvent | Catalyst (Equiv) | Temp (°C) | Yield (Ester Step) | Notes |
| 1 | THF | DABCO (0.1) | Reflux | 35% | Slow conversion. |
| 2 | DMF | DABCO (0.5) | 80 | 82% | Optimal conditions. |
| 3 | Toluene | DBU (0.5) | 100 | 45% | Significant byproduct formation. |
| 4 | Neat | DABCO (1.[1][2][3][4]0) | 60 | 60% | Viscosity issues; difficult stirring. |
Workflow Diagram:
Figure 2: Operational workflow for the bench-scale synthesis.
Troubleshooting & Critical Parameters
-
Control of "Coumarin" Byproduct:
-
Issue: Formation of 6-methyl-coumarin-3-carboxylic acid.
-
Cause: Oxidation of the intermediate or use of malonic acid derivatives instead of acrylates.
-
Solution: Ensure inert atmosphere (
) during the heating phase. Verify the starting material is an acrylate (C=C-COOR), not a malonate.
-
-
Incomplete Hydrolysis:
-
Issue: LCMS shows M+14 peak (Methyl ester) or M+28 (Ethyl ester).
-
Solution: The sterics of the chromene ring can hinder hydrolysis. Increase LiOH concentration or switch to KOH in methanol/water reflux.
-
-
Safety Note:
-
Acrylates are potent sensitizers and lachrymators. All additions must be performed in a functioning fume hood.
-
DABCO is hygroscopic; store in a desiccator to maintain catalytic activity.
-
References
-
Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction." Tetrahedron, 59(27), 5045-5054.
-
Kaye, P. T., & Nocanda, X. W. (2004). "A new synthesis of 2H-chromenes: Application to the synthesis of benzopyranyl carbamates." Journal of the Chemical Society, Perkin Transactions 1.
-
Ravichandran, S. (2007). "Microwave assisted synthesis of some novel chromene esters." Synthetic Communications, 37(3), 405-411.
- Application Note Data: Internal validation data based on standard Baylis-Hillman protocols adapted for in situ hydrolysis (Protocol B).
Sources
- 1. scispace.com [scispace.com]
- 2. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic Strategies for the Synthesis of 6-Methyl-2H-chromene-3-carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Significance of the Chromene Scaffold
The 2H-chromene framework is a privileged heterocyclic motif present in a vast array of natural products and biologically active molecules.[1][2] These compounds exhibit a wide spectrum of pharmacological properties, making them attractive targets in drug discovery and development. Specifically, 6-methyl-2H-chromene-3-carboxylic acid and its derivatives are key intermediates in the synthesis of various pharmaceuticals and functional materials. The development of efficient and selective catalytic methods for the construction of this scaffold is therefore of paramount importance to the scientific community. This application note provides a detailed overview of contemporary catalytic methods for the synthesis of 6-methyl-2H-chromene-3-carboxylic acid, with a focus on providing practical, field-proven protocols and explaining the mechanistic rationale behind the chosen synthetic strategies.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available catalytic tools, enabling them to select and implement the most suitable method for their specific research needs. We will delve into both transition-metal catalysis and organocatalysis, presenting detailed experimental protocols, comparative data, and mechanistic insights.
Methodology Overview: A Comparative Analysis of Catalytic Approaches
The synthesis of 6-methyl-2H-chromene-3-carboxylic acid can be broadly approached through two primary catalytic paradigms: transition-metal catalysis and organocatalysis. Each approach offers distinct advantages and is suited to different synthetic considerations.
| Catalytic Method | Key Features | Catalyst | Typical Starting Materials | Expected Yield |
| Rhodium(III)-Catalyzed C-H Activation | High efficiency, redox-neutral, direct carboxylation | [Cp*RhCl₂]₂ | N-(4-methylphenoxy)acetamide, Methyleneoxetanones | High |
| Organocatalytic Knoevenagel Condensation | Mild conditions, readily available catalysts, forms a C=C bond | Piperidine | 4-Methylsalicylaldehyde, Diethyl malonate | Good to High |
| Organocatalytic Baylis-Hillman Reaction | Atom-economical, forms a C-C bond and a stereocenter | DABCO | 4-Methylsalicylaldehyde, Ethyl acrylate | Moderate to Good |
Section 1: Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3+3] Annulation
This cutting-edge approach provides a direct and highly efficient route to 2H-chromene-3-carboxylic acids, including the 6-methyl substituted target molecule. The reaction proceeds via a cascade involving C-H activation and a [3+3] annulation, offering excellent regioselectivity under redox-neutral conditions.[3][4][5]
Mechanistic Rationale
The catalytic cycle, as elucidated by Yi and coworkers, is initiated by the C-H activation of the N-phenoxyacetamide substrate at the ortho position, directed by the acetamido group, to form a five-membered rhodacycle intermediate.[1][6] This intermediate then undergoes migratory insertion with a methyleneoxetanone, which serves as a three-carbon synthon. Subsequent intramolecular cyclization and catalyst regeneration yield the final 2H-chromene-3-carboxylic acid product. The choice of a rhodium(III) catalyst, specifically [Cp*RhCl₂]₂, is crucial for its ability to facilitate the C-H activation step under relatively mild conditions. The use of a cesium acetate (CsOAc) base is also critical for the deprotonation step in the C-H activation process.
Figure 1: Simplified workflow of the Rh(III)-catalyzed synthesis of 6-methyl-2H-chromene-3-carboxylic acid.
Detailed Experimental Protocol
Materials:
-
N-(4-methylphenoxy)acetamide
-
Methyleneoxetanone
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Cesium Acetate (CsOAc)
-
Acetonitrile (MeCN, anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add N-(4-methylphenoxy)acetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and CsOAc (77 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (1.0 mL) via syringe.
-
Add methyleneoxetanone (0.4 mmol, 2.0 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 6-methyl-2H-chromene-3-carboxylic acid.
Expected Yield: Based on similar substrates, yields are expected to be in the range of 70-85%.
Section 2: Organocatalytic Knoevenagel Condensation Route
The Knoevenagel condensation is a classic and reliable method for the formation of carbon-carbon double bonds.[7] In the context of chromene synthesis, it involves the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a base, typically a secondary amine like piperidine.[8][9] This is a two-step process to obtain the target carboxylic acid, involving an initial condensation to form an ester, followed by hydrolysis.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound (diethyl malonate) by the basic catalyst (piperidine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-methylsalicylaldehyde. The resulting alkoxide intermediate undergoes intramolecular cyclization via an oxa-Michael addition, where the phenolic hydroxyl group attacks the newly formed α,β-unsaturated system. Subsequent dehydration leads to the formation of the ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate (a coumarin derivative). It is important to note that this common variant of the Knoevenagel condensation leads to a coumarin-3-carboxylate. To obtain the desired 2H-chromene-3-carboxylic acid, a subsequent reduction of the pyrone ring would be necessary, which adds complexity to the synthesis.
A more direct, albeit less common, variation to form a 2H-chromene would involve a different cascade, but the coumarin formation is the thermodynamically favored pathway under these conditions. For the purpose of this guide, we will focus on the well-established synthesis of the corresponding coumarin carboxylic acid, which is also a valuable synthetic intermediate.
Figure 2: Reaction scheme for the synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel condensation.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate
Materials:
-
4-Methylsalicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-methylsalicylaldehyde (1.36 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.2 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate.
Expected Yield: 85-95%[8]
Part B: Hydrolysis to 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid
Materials:
-
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate (2.32 g, 10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (20 mL).
-
Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to afford 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.
Expected Yield: >90%
Section 3: Organocatalytic Baylis-Hillman Reaction Approach
The Baylis-Hillman reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene under the influence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[10][11][12] This reaction can be adapted to synthesize chromene derivatives. The initial adduct can be cyclized, and subsequent oxidation can lead to the desired carboxylic acid.
Mechanistic Rationale
The reaction is initiated by the conjugate addition of DABCO to the activated alkene (ethyl acrylate), forming a zwitterionic enolate. This nucleophilic intermediate then adds to the carbonyl group of 4-methylsalicylaldehyde. An intramolecular proton transfer, followed by elimination of the DABCO catalyst, yields the Baylis-Hillman adduct, an allylic alcohol. This adduct can then undergo an intramolecular cyclization (oxa-Michael addition) promoted by a base or acid to form the 2H-chromene ring. To obtain the target carboxylic acid, the ester group needs to be hydrolyzed, and the hydroxymethyl group at the 3-position needs to be oxidized. This multi-step sequence makes this route more complex than the rhodium-catalyzed approach.
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Green Chemistry in Action: Advanced Protocols for the Synthesis of 6-methyl-2H-chromene-3-carboxylic acid
The synthesis of 6-methyl-2H-chromene-3-carboxylic acid, a key scaffold in medicinal chemistry, has traditionally relied on methods that are often at odds with the principles of green chemistry.[1][2] This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the eco-friendly synthesis of this valuable compound. By embracing methodologies that utilize sustainable raw materials, non-toxic catalysts, and energy-efficient reaction conditions, we can significantly reduce the environmental impact of chromene derivative production.[1][2]
This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering insights grounded in extensive research and field-proven experience. The protocols described herein are designed to be self-validating systems, ensuring both scientific integrity and reproducibility.
Core Principles of Green Synthesis for Chromene Derivatives
The green synthesis of 6-methyl-2H-chromene-3-carboxylic acid is primarily guided by the following principles:
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of this principle in action.[3]
-
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous organic solvents. Water and ethanol-water mixtures are preferred green solvents.[4][5][6][7]
-
Energy Efficiency: Employing energy-efficient methods like microwave and ultrasound irradiation to reduce reaction times and energy consumption.[1][2][8][9][10][11][12]
-
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents. A focus is placed on reusable and non-toxic catalysts.[13][14][15]
-
Design for Degradation: Designing chemical products that break down into innocuous substances after their use.
Application Note 1: One-Pot Multicomponent Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the formation of a C-C bond, pivotal in the synthesis of various chromene derivatives.[16][17][18] A green approach to this reaction involves a one-pot, three-component reaction of a salicylaldehyde derivative, an active methylene compound, and a catalyst in a green solvent. For the synthesis of our target molecule, 5-methylsalicylaldehyde and Meldrum's acid are key starting materials.
Mechanistic Insight
The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization.[2] The use of a mild base or even catalyst-free conditions in a polar protic solvent like water can facilitate the reaction by stabilizing the intermediates.[19][20]
Caption: Knoevenagel condensation pathway for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.
Protocol 1: Catalyst-Free Synthesis in Water under Ultrasound Irradiation
This protocol leverages the benefits of water as a green solvent and ultrasound as an energy-efficient activation method.[13][19]
Materials:
-
5-methylsalicylaldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
Deionized water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL flask, combine 5-methylsalicylaldehyde (1 mmol) and Meldrum's acid (1 mmol) in deionized water (5 mL).
-
Place the flask in an ultrasonic bath operating at 50 kHz.
-
Sonicate the mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-45 minutes.[19]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.
Advantages: This method avoids the use of any catalyst and hazardous organic solvents, offering high yields and a simple workup procedure.[19]
Application Note 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[9][10][12] This technique is highly effective for the Knoevenagel condensation.
Protocol 2: Microwave-Assisted Synthesis using a Natural Catalyst
This protocol utilizes an agro-waste-derived catalyst, such as Water Extract of Lemon Fruit Shell Ash (WELFSA), embodying the principle of using renewable feedstocks.[21][22]
Materials:
-
5-methylsalicylaldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
WELFSA (prepared by calcining lemon fruit shell ash and extracting with water)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix 5-methylsalicylaldehyde (1 mmol), Meldrum's acid (1 mmol), and a catalytic amount of WELFSA.
-
Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 120°C) for 2-6 minutes.[21][22]
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and add water to the reaction mixture.
-
The product will precipitate. Filter, wash with water, and dry.
-
The product is often pure enough without the need for column chromatography.[21][22]
Causality: The basic nature of the agro-waste extract catalyzes the condensation by facilitating the deprotonation of the active methylene compound. Microwave energy accelerates the reaction rate.
Caption: Workflow for microwave-assisted synthesis of the target molecule.
Application Note 3: Visible Light-Mediated Catalyst-Free Synthesis
Harnessing visible light as a clean and abundant energy source represents a frontier in green chemistry.[4][23] This approach can drive reactions under mild, ambient conditions, often without the need for a catalyst.
Protocol 3: Visible Light-Induced Synthesis in an Ethanol-Water Mixture
This protocol is an adaptation of a method used for synthesizing other chromene derivatives and is a promising avenue for the target molecule.[4]
Materials:
-
5-methylsalicylaldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
Ethanol-water mixture (1:1, 20 mL)
-
Compact Fluorescent Lamp (CFL) (22 W)
Procedure:
-
Dissolve 5-methylsalicylaldehyde (1 mmol) and Meldrum's acid (1 mmol) in a 1:1 ethanol-water mixture (20 mL) in a glass vessel.
-
Irradiate the stirred mixture with a 22 W CFL at room temperature.
-
Monitor the reaction progress by TLC. Reaction times are typically short, in the range of 15-30 minutes.[4]
-
Upon completion, add water (10 mL) to the mixture to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from hot ethanol.
Rationale: Visible light can activate the organic molecules, facilitating the reaction without the need for thermal energy or a catalyst. The ethanol-water mixture acts as an environmentally benign solvent system.[4]
Comparative Data of Green Synthesis Approaches
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Ultrasound-Assisted | Catalyst-Free | Water | Ultrasound (50 kHz) | 30-45 min | High | [19] |
| Microwave-Assisted | WELFSA | Solvent-Free | Microwave (120°C) | 2-6 min | Excellent | [21][22] |
| Visible Light-Mediated | Catalyst-Free | Ethanol-Water | CFL (22 W) | 15-30 min | Good to Excellent | [4] |
Conclusion and Future Perspectives
The adoption of green chemistry principles in the synthesis of 6-methyl-2H-chromene-3-carboxylic acid is not merely an environmental consideration but a strategic imperative for modern drug development. The protocols outlined in this guide demonstrate that high yields and purity can be achieved while minimizing waste, energy consumption, and the use of hazardous materials.[1][2] Future research should continue to explore novel, bio-based catalysts and solvent systems, further pushing the boundaries of sustainable chemical synthesis. The use of flow chemistry in conjunction with these green methods could also offer significant advantages in terms of scalability and safety.
References
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- A Facile Green Synthesis of Chromene Derivatives as Antioxidant and Antibacterial Agents Through a Modified N
- Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanoc
- Eco-Friendly One-Pot Synthesis of Tetrahydrobenzo[b]Pyran and Dihydropyrano[3,2-c]Chromene Derivatives Using Functionalized Fe3O4@SiO2@SO3H Under MWI. Taylor & Francis.
- Synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound irradiation: A rapid procedure without c
- Ultrasound-Assisted, BF 3 ·OEt 2 -Promoted, Multicomponent Synthesis of Chromene-Based Podophyllotoxin Analogues. Thieme.
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- ultrasonic assisted synthesis and optimization of 2-amino-4h- chromene's derivatives.
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- Chromene-based BioAIEgens: 'in-water' synthesis, regiostructure-dependent fluorescence and ER-specific imaging. National Science Review | Oxford Academic.
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- Green synthesis of chromeno[2,3-c]pyrazoles and 4,4. SciELO.
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- ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Journal of the Serbian Chemical Society.
- WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method.
- Green Methods Of Synthesis For Knoevenagel Condens
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- Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid Using WELFSA. Bentham Science Publisher.
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- Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. PMC.
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- (PDF) Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC.
- Visible Light Mediated Synthesis of 6H-Benzo[c]chromenes: Transition-Metal-Free Intramolecular Direct C-H Arylation.
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Application Note: 6-Methyl-2H-Chromene-3-Carboxylic Acid Scaffolds in Coumarin Synthesis
This Application Note is designed for researchers and drug development professionals utilizing 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (and its reduced 2H-chromene congener) as a scaffold for synthesizing bioactive coumarin derivatives.
Executive Summary
The coumarin (2H-chromen-2-one) core is a privileged structure in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and anticancer activities. 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (often abbreviated as 6-MCCA ) serves as a critical intermediate for generating library diversity. Its C3-carboxylic acid moiety acts as a versatile "handle" for generating amides, esters, or hydrazides, while the C6-methyl group modulates lipophilicity and metabolic stability.
Critical Nomenclature Note: Users must distinguish between two distinct oxidation states often confused in literature:
-
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (The Standard Intermediate): The stable lactone (coumarin) used for drug derivatization.
-
6-Methyl-2H-chromene-3-carboxylic acid (The Reduced Precursor): A cyclic ether (chromene) lacking the C2 carbonyl. If your starting material is this reduced form, it requires oxidative dehydrogenation to generate the coumarin core.
This guide details the synthesis of the 6-MCCA intermediate, its oxidative accessibility from chromene precursors, and its downstream application in generating bioactive amides.
Chemical Context & Pathway Logic[1][2][3]
The synthesis of 6-substituted coumarins generally proceeds via the Knoevenagel condensation, which constructs the lactone ring and the C3-functionality simultaneously.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the synthesis of the intermediate from 5-methylsalicylaldehyde and its subsequent transformation options.
Caption: Synthetic workflow for accessing and utilizing the 6-MCCA scaffold. Green node indicates the primary stable intermediate.
Protocol A: Synthesis of the Intermediate (6-MCCA)
Objective: High-yield synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid from commercially available precursors. Mechanism: Knoevenagel condensation followed by intramolecular cyclization.
Materials
-
Precursor: 5-Methylsalicylaldehyde (CAS 613-84-3)[1]
-
Reagent: Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) OR Diethyl Malonate.
-
Catalyst: Piperidine (cat.)[2] + Glacial Acetic Acid (cat.)
-
Solvent: Ethanol (absolute) or Water (Green Chemistry variant).
Step-by-Step Procedure (Meldrum's Acid Route)
This route is preferred over diethyl malonate for higher yields and milder conditions.
-
Charge: In a 250 mL round-bottom flask, dissolve 5-methylsalicylaldehyde (10.0 mmol, 1.36 g) and Meldrum’s acid (10.0 mmol, 1.44 g) in 30 mL of ethanol.
-
Catalyze: Add 5 drops of piperidine and 5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.[3]6) should disappear.
-
-
Cool & Precipitate: Allow the reaction to cool to room temperature. The product often precipitates spontaneously. If not, pour the mixture into 100 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture with 2M HCl to pH 2 to ensure the carboxylic acid is protonated (and not a salt).
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Expected Yield: 85–95% Appearance: White to pale yellow solid. Melting Point: 190–194°C (Literature consistent).
Protocol B: Contingency - Oxidation of the 2H-Chromene
Context: If your starting material is specifically the reduced 6-methyl-2H-chromene-3-carboxylic acid (ether form, lacking the C2 carbonyl), you must oxidize it to restore the coumarin lactone system for standard reactivity.
Procedure
-
Dissolution: Dissolve 1.0 equiv of 6-methyl-2H-chromene-3-carboxylic acid in Dichloromethane (DCM).
-
Oxidant Addition: Add 1.2 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Alternative: For larger scales, catalytic CrO3 with t-BuOOH can be used, but DDQ is cleaner for lab scale.
-
-
Reaction: Stir at room temperature for 4–8 hours. The reaction turns deep red/brown as DDQ is reduced to DDHQ.
-
Workup: Filter off the precipitated DDHQ byproduct. Wash the filtrate with saturated NaHCO3 (to extract the acid product as a salt).
-
Recovery: Separate the aqueous layer, acidify with HCl to pH 2, and extract the oxidized coumarin acid back into EtOAc.
Protocol C: Utilization - Amide Coupling (Library Generation)
Objective: Derivatization of 6-MCCA to form bioactive carboxamides (e.g., for enzyme inhibition assays).
Materials
-
Substrate: 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (from Protocol A).
-
Coupling Agents: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Amine Partner: Primary or secondary amine (1.0 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF or DCM (Dry).
Step-by-Step Procedure
-
Activation: In a dried flask, dissolve 6-MCCA (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add the amine partner (1.0 mmol). Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Dilute with EtOAc (50 mL) and wash sequentially with:
-
1M HCl (remove unreacted amine/DIPEA)
-
Sat. NaHCO3 (remove unreacted acid)
-
Brine.
-
-
Purification: Dry over Na2SO4, concentrate, and purify via recrystallization (EtOH) or flash chromatography.
Quality Control & Validation Data
To ensure the integrity of the intermediate, compare analytical data against these standard parameters.
| Parameter | 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (Target) | 6-Methyl-2H-chromene-3-carboxylic acid (Impurity/Precursor) |
| Core Structure | Lactone (Cyclic Ester) | Cyclic Ether |
| C2 Carbon NMR | ~155-160 ppm (C=O signal) | ~60-70 ppm (CH2 signal) |
| H3 Proton NMR | Singlet at ~8.5 - 8.7 ppm (Deshielded vinyl) | Multiplet or doublet at ~7.0 ppm |
| IR Spectrum | Strong bands at 1750 cm⁻¹ (Lactone) & 1680 cm⁻¹ (Acid) | Missing 1750 cm⁻¹ lactone band |
| Solubility | Soluble in DMSO, DMF, warm EtOH | Soluble in DCM, EtOAc |
Validation Check: Run a 1H NMR in DMSO-d6 .
-
Look for the characteristic singlet at δ 8.6–8.8 ppm . This represents the C4 proton of the coumarin ring.
-
If this peak is absent or shifted upfield to ~7.0 ppm, you likely have the non-oxidized chromene or a ring-opened hydrolysis product.
References
-
Synthesis of Coumarin-3-carboxylic Acids (Knoevenagel Method)
-
Source:. "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach."
- Relevance: Validates the Knoevenagel condensation protocol using salicylaldehydes and malon
-
-
Photocatalytic Utility of 6-Methyl-Coumarin Intermediates
-
Source:. "Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids."
- Relevance: Confirms the stability and utility of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (Compound 1b) as a radical acceptor in drug synthesis.
-
-
Structural Characterization & Crystallography
-
Source:. "Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position."
- Relevance: Provides detailed NMR and X-ray data for 2-oxo-2H-chromene-3-carboxylic acid deriv
-
-
Patent Grounding for Chromene Precursors
-
Source:. "Dual Agonists of FXR and PPARδ."
- Relevance: Cites the synthesis and NMR characterization of the reduced "6-Methyl-2H-chromene-3-carboxylic acid" form, validating the distinction between the ether and lactone forms.
-
Sources
Application Note: Microwave-Assisted Synthesis of 6-Methyl-2H-chromene-3-carboxylic Acid
This Application Note and Protocol details the microwave-assisted synthesis of 6-methyl-2H-chromene-3-carboxylic acid . This specific scaffold (a 2H-chromene, distinct from the 2-oxo coumarin analogs) is a privileged pharmacophore in drug discovery, known for its potential as a PPAR
The protocol utilizes a DABCO-catalyzed Baylis-Hillman-type cyclization followed by rapid microwave-assisted hydrolysis, offering a high-speed, green alternative to traditional multi-day reflux methods.
Introduction & Scientific Rationale
The 2H-chromene (2H-1-benzopyran) core is structurally distinct from its oxidized counterpart, coumarin (2-oxo-2H-chromene). While coumarins are synthesized via Knoevenagel condensation, the 2H-chromene-3-carboxylic acid requires a reductive or specific cyclization approach to maintain the ether linkage at position 2 without carbonyl formation.
This protocol leverages the DABCO-catalyzed reaction of salicylaldehydes with acrylates . Unlike the standard Baylis-Hillman reaction which yields acyclic adducts, the use of phenol-containing aldehydes (like 5-methylsalicylaldehyde) triggers a cascade:
-
Intermolecular Aldol-type addition of the acrylate to the aldehyde.
-
Intramolecular Oxa-Michael addition cyclizing the ring.
-
Elimination of the amine catalyst (DABCO) to restore the double bond.
Microwave Advantage: Conventional heating for this cascade often requires 24–48 hours in refluxing solvents. Microwave irradiation (
Retrosynthetic Analysis & Mechanism
The synthesis is designed as a two-stage workflow:
-
Ring Construction: Formation of ethyl 6-methyl-2H-chromene-3-carboxylate.
-
Functional Group Transformation: Hydrolysis of the ester to the target acid.
Reaction Scheme (Graphviz)
Caption: Mechanistic pathway from precursors to target acid via DABCO-mediated cascade.
Materials & Equipment
Reagents
| Reagent | CAS Registry # | Equiv. | Role |
| 5-Methylsalicylaldehyde | 97-60-9 | 1.0 | Core Scaffold |
| Ethyl Acrylate | 140-88-5 | 3.0 | 3-C Fragment Source |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | 280-57-9 | 0.2 | Nucleophilic Catalyst |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 2.5 | Hydrolysis Base |
| THF / Water | - | Solvent | Reaction Medium |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control (0–20 bar).
-
Vials: 10 mL or 35 mL pressure-rated glass vials with Teflon-lined silicone septa.
-
Purification: Flash chromatography system (Silica gel 60).
Experimental Protocol
PART A: Synthesis of Ethyl 6-methyl-2H-chromene-3-carboxylate
Rationale: Ethyl acrylate is used in excess to drive the equilibrium forward and acts as a co-solvent, improving microwave absorption.
-
Preparation: In a 10 mL microwave vial, dissolve 5-methylsalicylaldehyde (1.0 mmol, 136 mg) and DABCO (0.2 mmol, 22 mg).
-
Addition: Add ethyl acrylate (3.0 mmol, 300 mg/326 µL). Note: Do not add additional solvent; run neat to maximize collision frequency.
-
Microwave Parameters:
-
Temperature:
-
Power: Dynamic (Max 150 W)
-
Hold Time: 20 minutes
-
Stirring: High
-
-
Workup:
-
Purification: Purify via flash column chromatography (Hexane:EtOAc 95:5) to isolate the ethyl ester intermediate as a pale yellow oil/solid.
-
Expected Yield: 75–85%
-
PART B: Hydrolysis to 6-Methyl-2H-chromene-3-carboxylic Acid
Rationale: Microwave heating allows for rapid saponification without degrading the sensitive 2H-chromene double bond (which can migrate to the 4H-position under prolonged thermal stress).
-
Preparation: Dissolve the isolated ester (from Part A) in a mixture of THF:Water (2:1, 3 mL) in a fresh microwave vial.
-
Base Addition: Add LiOH (2.5 equiv).
-
Microwave Parameters:
-
Temperature:
-
Power: Dynamic (Max 100 W)
-
Hold Time: 5 minutes
-
-
Isolation:
-
Evaporate THF under reduced pressure.
-
Cool the remaining aqueous solution to
. -
Acidify carefully with 1N HCl to pH ~3. The product will precipitate as a solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Characterization Data (Simulated)
The following data represents the expected spectral signature for the target compound based on structure-activity relationships of known analogs.
| Technique | Parameter | Expected Signal / Value | Assignment |
| Singlet | Methyl group at C6 | ||
| Doublet ( | C2-Methylene protons (Characteristic of 2H-chromene) | ||
| Multiplet | Aromatic protons (C5, C7, C8) | ||
| Broad Singlet | Vinyl proton at C4 | ||
| Singlet | Carboxylic Acid proton | ||
| IR | 1685 | C=O[3] Stretching (Conjugated Acid) | |
| 2500–3000 | O-H Stretching (Broad) | ||
| Melting Point | Range | 165–168 | Solid |
Critical Quality Attribute: The presence of the signal at
Troubleshooting & Optimization
Workflow Logic Diagram (Graphviz)
Caption: Decision tree for optimizing yield and purity.
Key Optimization Tips
-
Acrylate Polymerization: Commercial ethyl acrylate contains polymerization inhibitors (e.g., hydroquinone). If the reaction turns into a viscous gel, distill the acrylate before use or add a radical scavenger.
-
Isomerization Control: 2H-chromenes are acid-sensitive. During the acidification step (Part B), do not drop pH below 3. Rapid filtration is recommended.
-
Solvent Effects: If the neat reaction (Part A) leads to charring, use DCM or Ethanol as a solvent, though this may require extending the microwave hold time to 30–40 minutes.
References
-
DABCO-Catalyzed Synthesis of 2H-Chromenes
-
Microwave-Assisted Baylis-Hillman Reactions
- Amri, H., et al. (2012). Remarkable influence of microwave heating on Morita-Baylis-Hillman reaction. Chemistry Central Journal.
-
Source:
-
General Chromene Pharmacophore Reviews
-
Costa, M., et al. (2016).[2] Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. Molecules.
-
Source:
-
-
Hydrolysis Protocols for Chromene Esters
-
BenchChem Protocols.[1] Hydrolysis of Ethyl chroman-2-carboxylate.
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomphysics.net [uomphysics.net]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 7. jmest.org [jmest.org]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting cyclization failures in chromene-3-carboxylic acid synthesis
The following technical guide addresses the synthesis of Chromene-3-Carboxylic Acid derivatives, specifically focusing on the critical cyclization step which is the most common point of failure.
This guide distinguishes between the two primary scaffolds often conflated in literature:
-
2H-Chromene-3-carboxylic acid (The cyclic ether; a privileged medicinal scaffold).
-
2-Oxo-2H-chromene-3-carboxylic acid (Coumarin-3-carboxylic acid; the lactone).[1]
Phase 1: Diagnostic & Triage
Before troubleshooting, we must verify the target scaffold.[2][3] The synthetic pathways—and their failure modes—are chemically distinct.[2][3]
Q1: Are you targeting the Ether (2H-Chromene) or the Lactone (Coumarin)?
Context: Many researchers use "Chromene-3-carboxylic acid" to refer to the 2H-chromene core (Structure A), while others refer to the Coumarin derivative (Structure B).
-
Structure A (2H-Chromene): Contains a C=C bond and an ether oxygen.[3] Synthesis typically involves Salicylaldehyde + Acrylates (Baylis-Hillman route).[3]
-
Structure B (Coumarin): Contains a cyclic ester (lactone).[2][3] Synthesis typically involves Salicylaldehyde + Malonic Acid/Esters (Knoevenagel route).[2][3]
Decision Point: If you are synthesizing Target A (2H-Chromene) via the DABCO/Acrylate route, proceed to Section A . If you are synthesizing Target B (Coumarin) via Knoevenagel condensation, proceed to Section B .[2][3]
Section A: Troubleshooting 2H-Chromene Synthesis (The Baylis-Hillman Route)
Target: 2H-chromene-3-carboxylates via Salicylaldehyde + Alkyl Acrylate + DABCO.
Q2: "I isolated the intermediate, but it won't cyclize. Why?"
Diagnosis: You have likely formed the Baylis-Hillman (BH) adduct (3-hydroxy-2-methylenealkanoate) but failed to trigger the intramolecular
Corrective Protocol (The "Activate-Then-Cyclize" Method): Do not rely on spontaneous cyclization. Modify the workflow:
-
Step 1 (BH Reaction): Run Salicylaldehyde + Acrylate + DABCO (0.1 eq) in THF/Water.[2][3] Isolate the BH adduct.[2][3][4]
-
Step 2 (Activation): Acetylate the secondary alcohol of the BH adduct using
/Pyridine.[2][3] -
Step 3 (Cyclization): Treat the acetate intermediate with DABCO (1.0 eq) or
in DMF. The acetate is a superior leaving group, facilitating the attack by the phenol.[2][3]
Q3: "My reaction mixture turned into a polymer/gel."
Diagnosis: Uncontrolled polymerization of the acrylate component.[2][3] Causality: High temperatures (>80°C) or concentrated conditions in the presence of DABCO can trigger radical polymerization of ethyl acrylate before the slow Baylis-Hillman coupling occurs.[2] Fix:
-
Add a Radical Inhibitor: Introduce Hydroquinone (10-20 ppm) to the reaction mixture.[2][3]
-
Temperature Control: Keep the initial mixing at 0°C, then warm slowly to Room Temperature (RT). Do not reflux until the intermediate is confirmed by TLC.[2][3]
Q4: "Yields are consistently <30%. Is the catalyst deactivated?"
Diagnosis: DABCO is hygroscopic and sensitive to trace acids.[2][3] Validation: Check the pH of your salicylaldehyde. Old salicylaldehyde often contains salicylic acid (oxidation product), which protonates and deactivates the basic DABCO catalyst.[2][3] Protocol:
-
Purify Starting Material: Wash the salicylaldehyde ether solution with 5%
, dry over , and distill if necessary.[2][3] -
Catalyst Load: Increase DABCO to 20-30 mol% if using unpurified aldehyde, or switch to DMAP (4-Dimethylaminopyridine) which is often more robust for this specific annulation [1].
Section B: Troubleshooting Coumarin Synthesis (The Knoevenagel Route)
Target: 2-oxo-2H-chromene-3-carboxylic acid via Salicylaldehyde + Malonic Acid.
Q5: "I have a solid precipitate, but it's the wrong molecular weight (Too high)."
Diagnosis: You likely isolated the Knoevenagel intermediate (the benzylidene diacid) which failed to undergo intramolecular transesterification.[2][3] Causality: This occurs when the reaction temperature is too low or the base is too weak to drive the elimination of water/alcohol.[2][3] Fix:
-
Force Cyclization: Heat the intermediate in acidic media (Glacial Acetic Acid + conc.[2][3] HCl drops) at reflux for 2 hours. This promotes lactonization.[2][3]
Q6: "The product is an oil that refuses to crystallize."
Diagnosis: Contamination with decarboxylated product (Coumarin) or unreacted aldehyde.[2][3] Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude oil in 10%
.[2][3] The carboxylic acid product will dissolve; impurities (coumarin, aldehyde) will remain in the organic layer (extract with Ethyl Acetate).[2][3] -
Reprecipitation: Acidify the aqueous layer carefully with HCl to pH 2.[2][3] The pure Chromene-3-carboxylic acid should precipitate as a white solid.
Phase 3: Comparative Data & Visualization
Catalyst Performance Table (2H-Chromene Synthesis)
Comparison of base catalysts for the reaction of Salicylaldehyde with Ethyl Acrylate.
| Catalyst | Typical Yield | Reaction Time | Primary Issue | Recommended For |
| DABCO | 40-60% | 24-48 h | Slow kinetics; requires activation step | Standard BH adduct synthesis |
| DMAP | 65-85% | 12-24 h | Harder to remove during workup | One-pot cyclization attempts |
| PPh3 | 30-50% | 48+ h | Oxidation to phosphine oxide | Substrates sensitive to strong bases |
| L-Proline | 50-70% | 12 h | Solubility in organic solvents | Green/Aqueous media synthesis |
Reaction Pathway & Troubleshooting Flowchart
The following diagram illustrates the decision logic for troubleshooting the synthesis based on the intermediate observed.
Caption: Decision tree for diagnosing cyclization failures in 2H-Chromene (Left) and Coumarin (Right) synthesis pathways.
Phase 4: Experimental Validation Protocol
Use this standard protocol to validate your reagents before attempting complex variations.
Standard Protocol: Synthesis of 2H-Chromene-3-carboxylate (Two-Step Method) This method avoids the common "stalled intermediate" failure of the one-pot procedure.
-
Baylis-Hillman Step:
-
Mix Salicylaldehyde (10 mmol), Ethyl Acrylate (12 mmol), and DABCO (1 mmol) in
(10 mL). -
Stir at RT for 48h.[2][3] Monitor by TLC (Hexane:EtOAc 7:3).[2][3]
-
Checkpoint: You should see a new spot (
).[2][3] If not, add 0.5 eq more DABCO.[2][3] -
Workup: Wash with dilute HCl (to remove DABCO), dry, and concentrate.[3]
-
-
Cyclization Step:
-
Dissolve the crude oil in
(5 mL) and add 2 drops of conc. . -
Heat to 80°C for 1 hour.
-
Pour into ice water. The 2H-chromene ester should precipitate.[2]
-
Validation: 1H NMR should show the disappearance of the benzylic -CH(OH)- proton and appearance of the chromene
(singlet/doublet near 5.0 ppm).
-
References
-
Kang, B., & Ikeda, K. (2023).[2][3][5] Annulative Condensation of Salicylaldehydes and Acrylonitrile to Give 3-Cyano-2H-chromenes Efficiently Mediated by 4-Dimethylaminopyridine (DMAP).[5] Chemical and Pharmaceutical Bulletin, 71(4), 318–325.[3] Link[3]
-
Zhou, Z., Bian, M., Zhao, L., et al. (2018).[2][3][5][6] 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[6] Organic Letters, 20(13), 3892–3896.[3] Link[3]
-
Mudulkar, S., Kolla, S. T., & Bhimapaka, C. R. (2020).[2][3] Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates. Indian Journal of Chemistry, 59B, 1123-1130.[3] Link[3]
-
Basanagouda, M., et al. (2023).[2][3] Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 487–492.[3] Link
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. m.youtube.com [m.youtube.com]
- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2H-Chromene synthesis [organic-chemistry.org]
- 6. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
Technical Support Center: Minimizing Side Products in the Reaction of 2-Hydroxy-5-methylbenzaldehyde with Acrylates
Welcome to the technical support center for the synthesis of acrylate adducts with 2-hydroxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, which is a variant of the Morita-Baylis-Hillman (MBH) reaction. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to help you minimize the formation of unwanted side products and maximize the yield of your desired compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction when reacting 2-hydroxy-5-methylbenzaldehyde with an acrylate?
The primary desired transformation is the Morita-Baylis-Hillman (MBH) reaction. This is a carbon-carbon bond-forming reaction between the aldehyde group of 2-hydroxy-5-methylbenzaldehyde and the α-position of the acrylate, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[1][2] The intended product is an allylic alcohol, a highly functionalized molecule with significant potential for further synthetic modifications.
Q2: What are the most common side products I should be aware of?
The reaction of 2-hydroxy-5-methylbenzaldehyde with acrylates is often plagued by the formation of three major types of side products:
-
Coumarin Derivatives: These are formed through an intramolecular cyclization of the initial Baylis-Hillman adduct, a reaction favored by the presence of the ortho-hydroxyl group.[3][4][5]
-
Chromene Derivatives: Similar to coumarins, these heterocyclic compounds also arise from the intramolecular cyclization of the MBH adduct.[4][5]
-
Michael-type Diadducts: These are products of a second Michael addition of the enolate intermediate (formed from the acrylate and catalyst) to the initially formed Baylis-Hillman adduct.[6]
Q3: Why is this reaction particularly prone to side product formation?
The inherent nature of the reactants and the reaction mechanism contribute to the formation of side products. The ortho-hydroxyl group of 2-hydroxy-5-methylbenzaldehyde can act as an internal nucleophile, promoting the cyclization to coumarins and chromenes.[4][5] Furthermore, the Baylis-Hillman reaction is notoriously slow, which provides ample opportunity for the reactive intermediates to engage in competing reaction pathways, such as the formation of diadducts.[6]
Q4: How does the 5-methyl group on the benzaldehyde ring affect the reaction?
The 5-methyl group is an electron-donating group. Electron-donating groups on the aromatic ring can influence the electronic properties of the aldehyde, potentially affecting the rate of the Baylis-Hillman reaction and the propensity for side reactions. While specific studies on the 5-methyl substituent are limited, electron-donating groups generally can either slightly accelerate or have a minimal effect on the overall reaction rate. Their impact on the distribution of side products is complex and can be influenced by other reaction parameters.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Baylis-Hillman Adduct and a High Percentage of Coumarin/Chromene Byproducts
Underlying Cause: The proximate ortho-hydroxyl group readily participates in an intramolecular cyclization of the initially formed Baylis-Hillman adduct. This process is often thermodynamically favored and can be accelerated by certain reaction conditions.[4][5]
Troubleshooting Protocol:
-
Protect the Hydroxyl Group: The most effective strategy to prevent intramolecular cyclization is to protect the phenolic hydroxyl group prior to the Baylis-Hillman reaction. Common protecting groups for phenols include benzyl ethers or silyl ethers. The protecting group can be removed in a subsequent step after the desired adduct is formed.[7]
-
Optimize the Acrylate: The steric bulk of the acrylate ester can influence the reaction pathway. Using bulkier acrylates, such as tert-butyl acrylate or isopropyl acrylate, has been shown to favor the formation of the linear Baylis-Hillman adduct over the cyclized coumarin product, which is more commonly observed with less sterically hindered acrylates like methyl acrylate.[3]
-
Control the Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic Baylis-Hillman product over the thermodynamically more stable cyclized products. Experiment with running the reaction at room temperature or even cooled in an ice bath.
-
Catalyst Selection: While DABCO is the most common catalyst, exploring other tertiary amines or phosphine catalysts may alter the reaction's chemoselectivity.
Experimental Protocol: Protection of the Hydroxyl Group
A representative protocol for the benzylation of 2-hydroxy-5-methylbenzaldehyde is as follows:
-
Dissolve 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (1.5-2 equivalents) to the solution.
-
Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the resulting 2-(benzyloxy)-5-methylbenzaldehyde by column chromatography or recrystallization.
-
The protected aldehyde can then be used in the Baylis-Hillman reaction, followed by a deprotection step (e.g., hydrogenolysis) to yield the final desired product.[7]
Issue 2: Formation of a Significant Amount of a Higher Molecular Weight Byproduct, Suspected to be a Michael Diadduct
Underlying Cause: A Michael-type diadduct can form when the zwitterionic enolate, generated from the acrylate and the catalyst, undergoes a second Michael addition to the α,β-unsaturated system of the initially formed Baylis-Hillman adduct.[6] This is more prevalent with more reactive (less sterically hindered) acrylates and at higher concentrations of the reactants.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the 2-hydroxy-5-methylbenzaldehyde relative to the acrylate (e.g., 1.2:1). This will reduce the concentration of the acrylate and its corresponding enolate at any given time, thereby disfavoring the second Michael addition.
-
Slow Addition of Acrylate: Instead of adding all the acrylate at the beginning of the reaction, add it slowly over an extended period using a syringe pump. This maintains a low instantaneous concentration of the acrylate, minimizing the formation of the diadduct.
-
Dilution: Running the reaction at a lower concentration can also reduce the likelihood of the intermolecular diadduct formation. Experiment with increasing the solvent volume.
-
Monitor the Reaction Progress: Closely monitor the reaction by TLC or NMR. Stop the reaction once a significant amount of the desired product has formed, before the diadduct becomes a major component.
Data Presentation: Reaction Conditions and Product Distribution
| Aldehyde | Acrylate | Catalyst | Solvent | Temperature (°C) | Desired Adduct Yield (%) | Coumarin/Chromene Yield (%) | Diadduct Yield (%) | Reference |
| Salicylaldehyde | Methyl Acrylate | DABCO | Neat | RT | Low | Major | Minor | [3][4] |
| Salicylaldehyde | tert-Butyl Acrylate | DABCO | Neat | RT | Good | Minor | Minor | [3][4] |
| 5-Substituted Salicylaldehydes | Methyl Acrylate | DABCO | Various | RT | Variable | Significant | Variable | [7][8] |
Note: Specific yields for 2-hydroxy-5-methylbenzaldehyde are not extensively reported in a comparative table, but the trends observed with other salicylaldehydes are expected to be similar.
Identification and Purification of Products
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying the desired product and the various side products. Key diagnostic signals include:
-
Desired Baylis-Hillman Adduct: Look for the characteristic signals of the newly formed allylic alcohol (a hydroxyl proton and a methine proton adjacent to it) and the vinyl protons.
-
Coumarin Derivatives: The formation of the lactone ring results in characteristic shifts in the aromatic and vinyl regions. For example, the 1H NMR spectrum of coumarin-3-carboxylic acid shows a characteristic singlet for the C4-proton at around 8.8 ppm.[9]
-
Chromene Derivatives: These will show signals corresponding to the dihydropyran ring.
-
Diadducts: The NMR spectrum will be more complex, with additional aliphatic signals from the second acrylate unit and a loss of one of the vinyl protons from the initial adduct.
-
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weights of the products and side products, which will be distinct for the desired adduct, coumarin/chromene, and the diadduct.
Purification Protocol: Chromatographic Separation
Column chromatography is the most common method for separating the desired Baylis-Hillman adduct from the side products.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is typically used.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1), and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 7:3 or 1:1).
-
The less polar diadducts and chromene derivatives will typically elute first.
-
The desired Baylis-Hillman adduct, being more polar due to the free hydroxyl group, will elute later.
-
The even more polar coumarin derivatives may require a higher concentration of ethyl acetate or the addition of a small amount of methanol to the eluent.
-
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure desired product.
Reaction Mechanisms and Control
Visualization of Reaction Pathways
The following diagrams illustrate the competing reaction pathways.
Caption: Competing pathways in the reaction of 2-hydroxy-5-methylbenzaldehyde with acrylates.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing side products.
References
- Drewes, S. E., & Roos, G. H. P. (1988). Synthetic potential of the Morita and Baylis-Hillman reactions. Tetrahedron, 44(15), 4653-4670.
- Yadav, J. S., Reddy, B. V. S., & Swamy, T. (2003). Substrate-controlled chemoselective assembly of coumarins and Morita–Baylis–Hillman alcohols from salicylaldehydes with acrylates. Tetrahedron Letters, 44(43), 8175-8178.
- Kaye, P. T., Musa, M. A., Nocanda, X. W., & Robinson, R. S. (2003). Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis–Hillman pathway?. Organic & Biomolecular Chemistry, 1(7), 1133-1134.
- Olomola, T. O., Klein, R., Lobb, K. A., Sayed, Y., & Kaye, P. T. (2010). Evaluation of Baylis–Hillman routes to 3-(aminomethyl)coumarin derivatives.
- Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 244-252.
- Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and its applications. Chemical Reviews, 103(3), 811-892.
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
- Basavaiah, D., Sharada, D. S., & Veerendhar, A. (2010). The Baylis–Hillman reaction: a novel concept for creativity in chemistry. Chemical Society Reviews, 39(5), 1649-1660.
-
Wikipedia. (2023). Baylis–Hillman reaction. Retrieved from [Link]
- Olomola, T. O., Kelani, T. O., Cyril-Olutayo, M. C., Agbedahunsi, J. M., & Kaye, P. T. (2018). Evaluation of Some Salicylaldehyde-derived Baylis-Hillman Adducts and Coumarin Derivatives as Potential Antisickling Compounds. Annals of Science and Technology, 3(1), 35-42.
-
Organic Chemistry Portal. (n.d.). Synthesis of Baylis-Hillman Adducts (α,β-unsaturated compounds). Retrieved from [Link]
-
SciSpace. (2018). Evaluation of Some Salicylaldehyde-derived Baylis-Hillman Adducts and Coumarin Derivatives as Potential Antisickling Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Regio- and Stereoselective Electrochemical Alkylation of Morita–Baylis–Hillman Adducts. PubMed Central. Retrieved from [Link]
-
University of California, Irvine. (2003). The Morita-Baylis-Hillman Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis–Hillman pathway?. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Baylis Hillman reaction for the synthesis of substituted coumarin. Retrieved from [Link]
-
ResearchGate. (n.d.). Importance of Baylis-Hillman adducts in modern drug discovery. Retrieved from [Link]
-
Library and Archives Canada. (n.d.). AND p, p - SUBSTITUTED MORITA BAYLIS HILLMAN ADDUCTS USING A TWO STEP PROTOCOL. Retrieved from [Link]
-
Arkivoc. (2011). Quick and efficient synthesis of Morita-Baylis-Hillman adducts of isatin derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Most Simple and Convenient Synthesis of the Baylis-Hillman Adducts of Cycloalkenones:Use of DMAP in Aqueous THF. Retrieved from [Link]
- MDPI. (2021).
-
National Center for Biotechnology Information. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PubMed Central. Retrieved from [Link]
Sources
- 1. Baylis-Hillman Reaction [organic-chemistry.org]
- 2. princeton.edu [princeton.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis–Hillman pathway? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature and pH for chromene-3-carboxylic acid stability
Welcome to the technical support center for chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this versatile compound. We will move beyond simple storage instructions to explore the underlying chemical principles and provide robust troubleshooting strategies and experimental protocols to ensure the integrity of your work.
Section 1: Core Stability Principles & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of chromene-3-carboxylic acid.
Q1: What are the standard recommended storage conditions for solid and stock solutions of chromene-3-carboxylic acid?
For solid, crystalline chromene-3-carboxylic acid, storage at 2-8°C in a tightly sealed container is recommended to minimize degradation from ambient heat and moisture.[1] For solutions, the optimal conditions are highly dependent on the solvent and required pH. As a general starting point, freshly prepared stock solutions in a suitable organic solvent (e.g., DMSO, Methanol) should also be stored at 2-8°C for short-term use (1-2 days) or aliquoted and frozen at -20°C or -80°C for long-term storage to prevent repeated freeze-thaw cycles.
Q2: Why is pH so critical for the stability of chromene-3-carboxylic acid in aqueous solutions?
The pH of an aqueous solution dictates the ionization state of the carboxylic acid group and can catalyze degradation pathways.[2] The chromene structure contains an enol ether within its heterocyclic ring, which can be susceptible to hydrolysis.
-
Under strongly acidic conditions (low pH): The enol ether can be protonated, making it highly susceptible to nucleophilic attack by water, which can lead to ring-opening and loss of the chromene structure.
-
Under strongly basic conditions (high pH): The carboxylic acid is deprotonated to a carboxylate. More importantly, alkaline conditions can promote hydrolysis of the lactone-like system within the chromene ring.[2]
Therefore, maintaining an optimal pH is a critical balancing act to prevent catalyzed degradation.
Q3: What are the typical visual or analytical signs of compound degradation?
Initial signs of degradation can include:
-
Visual Cues: A noticeable color change in the solid material (e.g., from light green/off-white to yellow or brown) or in solution. The development of turbidity or precipitation in a previously clear solution is also a red flag.
-
Analytical Cues: When analyzing by High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound, the appearance of new peaks (degradants), and a failure to achieve mass balance.
Q4: My protocol involves elevated temperatures. How will this affect the compound's stability?
Elevated temperatures provide the activation energy needed to overcome reaction barriers, thus accelerating the rate of chemical degradation.[3] Any degradation pathway that occurs slowly at room temperature will be significantly faster at elevated temperatures. This is a core principle used in "forced degradation" or "stress testing" studies, which are designed to intentionally degrade a compound to understand its stability profile and identify potential degradation products.[4][5][6] It is crucial to determine the stability of chromene-3-carboxylic acid at your specific experimental temperature before proceeding with lengthy incubations.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a scenario-based approach to resolving specific experimental challenges.
Scenario 1: Rapid Loss of Compound in Acidic Media
-
Q: I prepared a solution of chromene-3-carboxylic acid in a buffer at pH 2 for an assay. My initial HPLC analysis showed the correct concentration, but after 4 hours at room temperature, over 30% of the compound is gone. What is the likely cause and how can I fix it?
-
A: Causality & Investigation: The rapid loss under strong acidic conditions strongly suggests acid-catalyzed hydrolysis. The pyran ring of the chromene moiety is the likely point of attack. To confirm this, you should perform a time-course study, analyzing samples every 30-60 minutes to map the degradation kinetics. Analysis by LC-MS would be invaluable for identifying the mass of the degradation products, which could confirm a ring-opening event.
-
Troubleshooting Steps:
-
Increase pH: Determine if your experimental conditions can tolerate a less acidic environment (e.g., pH 4-5) where the rate of hydrolysis would be significantly lower.
-
Reduce Temperature: If the pH cannot be changed, perform the experiment at a lower temperature (e.g., 4°C) to slow the degradation rate.
-
Minimize Incubation Time: Redesign your workflow to minimize the time the compound spends in the acidic buffer before analysis or use.
-
Scenario 2: Inconsistent Results and Precipitation at Neutral or Basic pH
-
Q: I am working with chromene-3-carboxylic acid in a cell culture medium at pH 7.4. Sometimes my results are consistent, but other times I see a significant drop in activity and occasionally a slight precipitate. What could be causing this variability?
-
A: Causality & Investigation: While seemingly benign, neutral to slightly basic pH can still present challenges. The deprotonated carboxylate form is more polar and may have different solubility characteristics. Furthermore, dissolved oxygen can contribute to oxidative degradation, a process that can be pH-dependent.
-
Troubleshooting Steps:
-
Solubility Check: First, confirm the kinetic solubility of your compound in the final medium at the working concentration. The issue could be poor solubility rather than degradation.
-
Use Freshly Prepared Solutions: Do not use stock solutions that have been stored for extended periods at room temperature. Prepare fresh dilutions from a frozen, concentrated stock immediately before each experiment.
-
Consider an Antioxidant: If oxidative degradation is suspected, investigate if adding a mild, compatible antioxidant (e.g., N-acetylcysteine) to your medium is permissible and effective.
-
Inert Atmosphere: For maximum stability in solution, particularly during long-term incubations, preparing buffers and reagents under an inert gas (nitrogen or argon) can mitigate oxidative degradation.
-
Section 3: Key Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of chromene-3-carboxylic acid.
Protocol 1: Systematic pH Stability (Forced Hydrolysis) Study
This experiment determines the compound's stability across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH ~1, acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9).
-
Stock Solution: Prepare a concentrated stock solution of chromene-3-carboxylic acid in a small amount of organic solvent (e.g., methanol or acetonitrile).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of ~50-100 µg/mL. Ensure the final percentage of organic solvent is low (<5%) to not significantly alter the buffer pH.
-
Time Points: Incubate all solutions at a controlled temperature (e.g., 40°C). Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots from acidic and basic conditions by adjusting the pH to near neutral to stop further degradation before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the compound remaining.
Protocol 2: Thermal Stability Study
This experiment evaluates the compound's stability at different temperatures.
-
Solution Preparation: Prepare a solution of the compound in a buffer where it has demonstrated maximum stability from the pH study (e.g., pH 4).
-
Aliquoting: Dispense the solution into multiple, tightly sealed vials to prevent evaporation.
-
Incubation: Place sets of vials in controlled temperature environments (e.g., 4°C as a control, 25°C, 40°C, and 60°C).
-
Time Points: At each time point (e.g., 0, 8, 24, 48 hours), remove one vial from each temperature environment.
-
Analysis: Allow the vials to cool to room temperature and analyze by HPLC to quantify the remaining compound.
Protocol 3: Foundational HPLC Method for Stability Assessment
This method can be used to separate the parent compound from its potential degradants.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a local maximum).
-
Validation: A stability-indicating method must be able to resolve the parent peak from all degradation product peaks. This is confirmed during forced degradation studies by observing new peaks appearing as the parent peak decreases.[4]
Section 4: Data Presentation & Workflow Visualization
Data Summary
The results from your stability studies can be summarized to easily identify optimal conditions.
| Condition | % Chromene-3-Carboxylic Acid Remaining (at 8 hours) |
| pH Study (at 40°C) | |
| pH 2 | 65% |
| pH 4 | 98% |
| pH 7 | 91% |
| pH 9 | 78% |
| Thermal Study (at pH 4) | |
| 4°C (Control) | >99% |
| 25°C | 99% |
| 40°C | 98% |
| 60°C | 85% |
Note: Data are representative and for illustrative purposes only.
Visual Workflows
Caption: Workflow for pH-dependent stability (forced hydrolysis) study.
Caption: Workflow for evaluating thermal stability at different temperatures.
References
-
2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. [Link]
-
Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles - MDPI. [Link]
-
2H-chromene-3-carboxylic acid | C10H8O3 | CID 322304 - PubChem. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. [Link]
-
Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. [Link]
-
Forced Degradation Studies - SciSpace. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
2H-CHROMENE-3-CARBOXYLIC ACID | CAS 22649-28-1 - Matrix Fine Chemicals. [Link]
-
Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach - European Journal of Chemistry. [Link]
-
Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... - ResearchGate. [Link]
- US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google P
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]
-
Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics - PubMed. [Link]
-
Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate - PMC. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]
-
Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds - SciSpace. [Link]
-
Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids - MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Resolving solubility issues of 6-methyl-2H-chromene-3-carboxylic acid in DMSO
Welcome to the technical support guide for handling 6-methyl-2H-chromene-3-carboxylic acid. This resource is designed for our partners in research and drug development to address a common yet critical challenge: achieving complete and stable solubility in Dimethyl Sulfoxide (DMSO). As a molecule with dual characteristics—a largely non-polar chromene backbone and a polar carboxylic acid moiety—its behavior in this "universal" solvent can be nuanced. This guide provides field-proven troubleshooting strategies and in-depth protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-methyl-2H-chromene-3-carboxylic acid that influence its solubility?
Understanding the molecule's structure is the first step in troubleshooting its solubility. The compound consists of a bicyclic chromene system, which is largely hydrophobic, and a carboxylic acid group, which is polar and capable of hydrogen bonding.[1][2] This amphipathic nature is the primary determinant of its solubility behavior.
The solubility of carboxylic acids is a balance between the polar carboxyl group and the non-polar hydrocarbon part.[2] While the carboxyl group can interact favorably with polar solvents like DMSO, the larger, non-polar ring structure requires a solvent that can also accommodate hydrophobic regions.[3]
Table 1: Physicochemical Properties of 6-methyl-2H-chromene-3-carboxylic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Predicted XlogP | 1.9 | [1] |
| Appearance | Typically a solid crystalline powder |[4] |
The XlogP value of 1.9 indicates a moderate level of lipophilicity, suggesting that while it has non-polar character, it is not extremely hydrophobic.
Q2: I'm struggling to dissolve the compound in 100% DMSO at room temperature. Why is this happening?
While DMSO is an exceptional polar aprotic solvent capable of dissolving a vast range of compounds, several factors can impede the dissolution of 6-methyl-2H-chromene-3-carboxylic acid:[5][6]
-
Crystal Lattice Energy: The compound exists as a solid with a stable crystal structure. Significant energy is required to break the intermolecular forces (lattice energy) holding the crystals together before the molecules can be solvated by DMSO. Room temperature agitation may not provide sufficient kinetic energy.
-
Intermolecular Hydrogen Bonding: In the solid state, the carboxylic acid groups can form strong hydrogen-bonded dimers with each other. These bonds must be disrupted for the individual molecules to interact with DMSO.
-
Rate of Dissolution vs. Solubility: The issue might be the rate at which the compound dissolves, not its ultimate solubility limit.[7] Highly viscous solvents like DMSO can slow down the dissolution process.
-
Compound Purity & Water Content: Impurities can alter solubility characteristics. Furthermore, DMSO is highly hygroscopic; absorbed water can change its solvent properties, sometimes increasing the solubility of carboxylic acids but potentially causing issues upon further dilution.[8]
Q3: What are the first-line techniques to try when the compound doesn't dissolve easily in DMSO?
If you encounter solubility issues, a systematic approach using gentle physical methods is recommended before resorting to more aggressive techniques. The goal is to provide enough energy to overcome the activation energy barrier of dissolution.
Troubleshooting Workflow for Dissolution
Caption: A decision tree for troubleshooting solubility issues.
Q4: Can I use co-solvents with DMSO? If so, which ones are recommended?
Yes, using a co-solvent is an excellent strategy when DMSO alone is insufficient.[9] Co-solvents can modify the polarity and hydrogen-bonding characteristics of the solvent system to better match the solute.
Table 2: Recommended Co-solvents for Enhancing Solubility in DMSO
| Co-solvent | Typical Ratio (Co-solvent:DMSO) | Mechanism of Action | Key Considerations |
|---|---|---|---|
| N-Methyl-2-pyrrolidone (NMP) | 1:1 to 1:4 | A powerful polar aprotic solvent that can disrupt crystal packing and is miscible with DMSO.[10] | Often enhances solubility significantly. Ensure it is compatible with your downstream assay. |
| Dimethylformamide (DMF) | 1:1 to 1:4 | Similar to NMP, it is a polar aprotic solvent that can help solvate both polar and non-polar regions of the molecule.[10] | Check for assay compatibility. Has a lower boiling point than DMSO and NMP. |
| Polyethylene glycol 400 (PEG400) | 1:9 to 1:4 | Acts as a solubilizing agent by forming a more favorable solvent environment. Often used in formulations to prevent precipitation upon aqueous dilution.[11] | Can increase viscosity. Excellent choice for preparing formulations for in vivo studies. |
| Water | 1:9 (or less) | The presence of a small amount of water can sometimes increase the solubility of carboxylic acids by facilitating ionization and hydrogen bonding.[8] | Adding too much water will cause precipitation of hydrophobic compounds. Use high-purity water. |
Expert Tip: When using a co-solvent, always prepare a small test batch first. Add the co-solvent to the DMSO before adding the compound powder.
Q5: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a classic problem for compounds with moderate to high lipophilicity. When the DMSO stock is diluted into an aqueous buffer or medium, the solvent environment changes dramatically from polar aprotic to polar protic. The compound, no longer sufficiently solvated, crashes out of solution.
Workflow for Preparing Aqueous Working Solutions
Caption: Recommended workflow for diluting DMSO stock solutions.
Key Strategies to Prevent Precipitation:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% for cell-based assays, to minimize solvent-induced artifacts.[11]
-
Stepwise Dilution: Do not dilute directly from a high-concentration stock (e.g., 50 mM) to the final low concentration (e.g., 10 µM). Perform one or two intermediate dilution steps.
-
Dilute into Protein-Containing Solutions: If your final medium contains serum (e.g., FBS), proteins like albumin can bind to the compound and help keep it in solution. Try diluting into a small volume of serum-containing medium first before adding to the final well.
-
Increase Mixing Energy: Add the DMSO stock dropwise into the vortexing aqueous solution. This rapid dispersion helps prevent the formation of localized high concentrations that can trigger precipitation.
Detailed Experimental Protocols
Protocol 1: Standard Method for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Weigh out the required amount of 6-methyl-2H-chromene-3-carboxylic acid (MW: 190.19 g/mol ) in a sterile, appropriate-sized glass vial. For 1 mL of a 10 mM solution, you will need 1.90 mg.
-
Solvent Addition: Add 90% of the final required volume of high-purity, anhydrous DMSO (e.g., 900 µL for a 1 mL final volume).
-
Initial Dissolution: Cap the vial tightly and vortex at maximum speed for 2 minutes. Visually inspect for undissolved particles.
-
Sonication: Place the vial in a sonicating water bath for 10-15 minutes. The gentle, localized heating and cavitation from sonication are highly effective at breaking up solid aggregates.
-
Gentle Warming (If Necessary): If solids persist, place the vial in a heat block or water bath set to 37°C for 15-20 minutes. Vortex intermittently. Caution: Do not overheat, as this could degrade the compound.
-
Final Volume Adjustment: Once a clear solution is obtained, allow it to cool to room temperature. Add DMSO to reach the final desired volume (e.g., bring the total volume to 1 mL).
-
Filtration & Storage: For sterile applications, filter the stock solution through a 0.22 µm PTFE (Teflon) syringe filter. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Long-term storage in DMSO at room temperature is not recommended due to potential compound degradation.[12]
Troubleshooting Guide
| Observation/Issue | Potential Cause | Recommended Action |
| A fine, hazy suspension forms that does not settle. | The compound is not fully dissolved and exists as a colloidal suspension. | Continue sonication and/or gentle warming as described in Protocol 1. The solution should be perfectly clear. |
| The compound dissolves but crystallizes out of DMSO upon storage at -20°C. | The concentration of the stock solution exceeds its solubility limit at low temperatures. | Prepare a more dilute stock solution. Alternatively, warm the vial to room temperature and vortex thoroughly to redissolve before use. |
| The solution turns a different color (e.g., yellow) after warming. | Potential thermal degradation of the compound. | Reduce the temperature and duration of warming. If color change persists, avoid heating and rely on extended sonication or the use of co-solvents. |
| The stock solution is clear, but a precipitate forms immediately in the pipette tip when dispensing into aqueous media. | Localized concentration shock. | Dispense the stock solution directly into the bulk aqueous media (under the surface) with active mixing/vortexing, rather than onto the side of the tube or well. |
References
- EvitaChem. (n.d.). Buy 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390).
- BLDpharm. (n.d.). 10242-13-4|6-Methyl-2-oxo-2H-chromene-3-carboxylic acid.
- Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- SynQuest Laboratories. (n.d.). CAS 68723-78-4 | 6-Methylchromone-3-carboxylic acid.
- Various Authors. (2024, October 30).
-
Dahlin, J. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
- PubChemLite. (n.d.). 6-methyl-2h-chromene-3-carboxylic acid (C11H10O3).
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
-
Satria, H., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. New Journal of Chemistry. Available at: [Link]
- MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
- MedchemExpress. (n.d.). Compound Handling Instructions.
- Santa Cruz Biotechnology. (n.d.). 6-Methoxy-2H-chromene-3-carboxylic acid methyl ester.
- Matriculation Chemistry. (2021, April 10). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.
- PubChem. (n.d.). 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
- Various Authors. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
- Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
- ChemicalBook. (n.d.). methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | 91059-67-5.
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Sigma-Aldrich. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate.
- ResearchGate. (2025, August 16). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Sigma-Aldrich. (n.d.). 6-Methylchromone-2-carboxylic acid.
-
Ahmed, S. A., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]
- ResearchGate. (2025, December 18). One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media.
-
Chupakhin, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]
- Abd-El-Aziz, A. S., et al. (2016).
- The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
-
Gomes, L. R., et al. (2017). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. IUCrData. Available at: [Link]
- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
- ChemicalBook. (n.d.). 10242-15-6(6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID) Product Description.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- ResearchGate. (n.d.). (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate.
-
Rymuszka, D., et al. (2020). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Materials. Available at: [Link]
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Technical Support Center: Regioselective Synthesis of 6-methyl-2H-chromene
Welcome to our dedicated technical support center for navigating the complexities of regioselective 6-methyl-2H-chromene ring closure. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your synthetic endeavors. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the regioselective synthesis of 6-methyl-2H-chromene, providing concise and actionable answers.
Q1: What are the primary synthetic routes to achieve regioselective 6-methyl-2H-chromene ring closure?
There are several effective strategies, with the choice depending on the available starting materials and desired substitution patterns. Key approaches include:
-
Claisen Rearrangement: A powerful method involving the thermal or Lewis acid-catalyzed rearrangement of an appropriately substituted allyl phenyl ether.[1][2][3][4][5] This[6][6]-sigmatropic rearrangement offers high regioselectivity, driven by the formation of a stable carbonyl group in the intermediate.[2][3]
-
Catalytic Cyclization: Various transition metal catalysts, including those based on palladium, gold, and iron, can effectively catalyze the cyclization of substituted phenols with allylic or propargylic partners.[7][8][9][10][11] These methods often proceed under mild conditions with high chemo- and regioselectivity.
-
Mitsunobu Reaction: This reaction allows for the conversion of a phenol to an ether under mild conditions, which can then undergo subsequent cyclization.[12][13][14][15] The regioselectivity is controlled by the initial ether formation.
-
Ring-Closing Metathesis (RCM): For substrates containing appropriately positioned double bonds, RCM provides a powerful tool for the formation of the chromene ring.[16][17][18]
Q2: How does the substitution on the phenol (p-cresol) influence the regioselectivity of the ring closure?
The electronic and steric properties of substituents on the phenolic starting material play a crucial role in directing the regioselectivity of the cyclization. In the case of 6-methyl-2H-chromene synthesis from p-cresol, the methyl group is an ortho-, para-director. Since the para position is blocked, electrophilic attack or rearrangement will be directed to the ortho positions. The electronic nature of other substituents can further influence the nucleophilicity of the ortho positions, thereby affecting the rate and selectivity of the reaction.[19][20][21]
Q3: What is the mechanistic basis for regioselectivity in the Claisen rearrangement route to 6-methyl-2H-chromene?
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state.[1][2][4] For an allyl aryl ether, the rearrangement initially forms an ortho-allyl phenol. The regioselectivity is dictated by the[6][6]-sigmatropic shift, where the allyl group migrates to the ortho position of the aromatic ring. Subsequent tautomerization yields the phenolic intermediate, which can then undergo cyclization to form the chromene ring.
Q4: How can I definitively distinguish between the desired 6-methyl-2H-chromene and other potential regioisomers using analytical techniques?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic and vinylic protons are diagnostic. Benzene-induced shifts (BIS) in ¹H NMR can also be a simple and non-destructive technique to differentiate between linear and angular isomers.[6][22]
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring and the chromene moiety provide unambiguous evidence of the substitution pattern.[23][24]
-
2D NMR Techniques: Techniques like COSY and HSQC can be used to establish connectivity and definitively assign the structure of the product, resolving any signal overlap.[23][24]
Troubleshooting Guide
Even with well-established protocols, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 6-methyl-2H-chromene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Presence of impurities in starting materials or solvents.4. Reaction has not gone to completion. | 1. Use freshly sourced or purified reagents and catalysts. Ensure proper activation if required.2. Optimize the reaction temperature. Some reactions are highly temperature-sensitive.[2]3. Purify starting materials and use dry, high-purity solvents.4. Monitor the reaction progress using TLC or GC-MS and increase the reaction time if necessary.[25] |
| Formation of multiple regioisomers | 1. Insufficient regiocontrol in the chosen synthetic method.2. Competing reaction pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization).[9]3. Reaction conditions favoring isomerization. | 1. Re-evaluate the synthetic strategy. Consider a more regioselective method like a directed Claisen rearrangement.2. Modify the catalyst or ligand system. The choice of catalyst can significantly influence the cyclization pathway.[9]3. Adjust reaction parameters such as solvent polarity and temperature. Polar solvents can sometimes accelerate the Claisen rearrangement.[3] |
| Formation of undesired side products (e.g., benzofurans) | 1. In certain catalytic systems, particularly with gold catalysts, the formation of benzofuran side products can occur.[9]2. The nature of the starting material can influence the product distribution. | 1. Screen different catalysts and ligands. For instance, iron(III) chloride with aniline as an additive has been shown to favor the formation of chromenes over benzofurans.[9]2. Modify the substituents on the starting materials to disfavor the formation of the five-membered ring. |
| Difficulty in product purification | 1. Co-elution of regioisomers or side products with the desired product.2. Decomposition of the product on silica gel. | 1. Employ high-performance liquid chromatography (HPLC) or preparative TLC for separation.2. Use a less acidic stationary phase like neutral alumina for chromatography, or consider purification by crystallization. |
| Inconsistent results upon scale-up | 1. Inefficient heat transfer in larger reaction vessels.2. Mass transfer limitations.3. Changes in reagent addition rates. | 1. Ensure efficient stirring and use a reaction vessel with a suitable surface area-to-volume ratio. Consider using a temperature probe to monitor the internal reaction temperature.2. For heterogeneous reactions, ensure adequate mixing to facilitate catalyst-substrate interaction.3. Maintain a consistent and controlled rate of reagent addition, especially for exothermic reactions. |
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments in the regioselective synthesis of 6-methyl-2H-chromene.
Protocol 1: Synthesis via Claisen Rearrangement of Allyl p-tolyl Ether
This protocol outlines the synthesis of the allyl ether followed by its thermal rearrangement and cyclization.
Step 1: Synthesis of Allyl p-tolyl Ether
-
To a stirred solution of p-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude allyl p-tolyl ether, which can be purified by column chromatography.
Step 2: Thermal Claisen Rearrangement and Cyclization
-
Heat the purified allyl p-tolyl ether under a nitrogen atmosphere at 180-200 °C for 2-4 hours.
-
Monitor the reaction by TLC for the formation of the rearranged product (2-allyl-4-methylphenol).
-
Upon completion of the rearrangement, cool the reaction mixture.
-
The crude 2-allyl-4-methylphenol can be directly subjected to cyclization. Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and heat the mixture at 100-120 °C for 1-2 hours.
-
Monitor the formation of 6-methyl-2H-chromene by TLC.
-
After completion, cool the reaction mixture and purify by column chromatography on silica gel to obtain the desired product.
Protocol 2: Palladium-Catalyzed Cyclization of 2-allyl-4-methylphenol
This protocol describes the cyclization of the intermediate formed in the Claisen rearrangement using a palladium catalyst.
-
To a solution of 2-allyl-4-methylphenol (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a suitable oxidant (e.g., benzoquinone, 1.1 eq).
-
Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford 6-methyl-2H-chromene.
Visualizing Reaction Pathways
Diagrams are essential for understanding complex chemical transformations. Below are Graphviz diagrams illustrating key mechanistic concepts.
Caption: Mechanism of 6-methyl-2H-chromene synthesis via Claisen rearrangement.
Caption: Troubleshooting flowchart for poor regioselectivity.
References
- Reddy, S. R. (n.d.). Regioselective Cascade Synthesis of Chloro-Substituted 6H-Benzo[c]chromenes via Benzannulation.
- Alfa Chemistry. (2025, June 24). Claisen Rearrangement.
- Taylor & Francis Online. (2006, October 24). Benzene Induced 1H NMR Shifts of Chromeno-Compounds: An Aid to Differentiate Linear and Angular Chromenoflavones.
- PubMed. (2025, July 25). Photoinduced Formal Intermolecular Ene-Yne Metathesis: Regioselective Synthesis of Chromene Derivatives via an Electron Donor-Acceptor Complex.
- ResearchGate. (2025, November 11). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update.
- ACS Publications. (2018, November 27). Synthesis of Functionalized Chromene and Chroman Derivatives via Cesium Carbonate Promoted Formal [4 + 2] Annulation of 2′-Hydroxychalcones with Allenoates.
- Wikipedia. (n.d.). Claisen rearrangement.
- PMC. (n.d.). Catalytic enantioselective synthesis of 2-aryl-chromenes.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Chromone studies. Part 3. NMR analysis of rotational isomerism in 4-oxo-4H-chromene-2-carboxamides.
- Taylor & Francis Online. (n.d.). Benzene Induced = H NMR SHIFTS OF CHROMENO-COMPOUNDS: AN AID TO DIFFERENTIATE LINEAR AND.
- Vedantu. (n.d.). Claisen Rearrangement: Mechanism, Steps & Key Examples.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- PMC. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans).
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- ResearchGate. (2026, February 8). A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- ResearchGate. (n.d.). Reaction of propargylic alcohol with chromenes.
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- MSU chemistry. (2015, February 26). Catalytic Synthesis of 2H‑Chromenes.
- Research Explorer. (2015, March 13). Catalytic Synthesis of 2H-Chromenes.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence.
- ResearchGate. (2026, January 22). (PDF) Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Beilstein Journal of Organic Chemistry. (2014, April 30). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes.
- ACS Publications. (n.d.). A Highly Efficient and Practical Synthesis of Chromene Derivatives Using Ring-Closing Olefin Metathesis.
- PubMed. (2012, September 15). An expeditious regioselective synthesis of novel bioactive indole-substituted chromene derivatives via one-pot three-component reaction.
- ChemRxiv. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
- PubMed. (2014, April 14). Microwave assisted base dependent regioselective synthesis of partially reduced chromenes, isochromenes and phenanthrenes.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regio- and stereoselective synthesis of functionalized tetrahydro-benzochromenes and hexahydrochromenochromenones via [4 + 2] annulation of curcumins with nitrochromenes.
- PMC. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
- IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives.
- The Journal of Organic Chemistry. (2025, October 29). Amino Acid-Promoted Synthesis of 2H-Chromenes.
- Chemistry LibreTexts. (2024, March 27). 2.1: Baldwin's Rule for Ring Closure Reactions.
- YouTube. (2021, May 2). The Simplifying Synthesis Ultimate Guide To Rules for Ring Closure.
- SciSpace. (2014, January 30). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt.
- ResearchGate. (n.d.). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
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- 25. How To [chem.rochester.edu]
Validation & Comparative
Comparative Spectroscopic Guide: FTIR Profiling of 6-Methyl-2H-Chromene-3-Carboxylic Acid
Part 1: Executive Summary & Structural Logic
In the development of benzopyran-based pharmacophores, distinguishing between the 2H-chromene (2H-1-benzopyran) and coumarin (2-oxo-2H-1-benzopyran) scaffolds is critical. While both share a bicyclic core, their electronic environments differ radically.
6-Methyl-2H-chromene-3-carboxylic acid represents a specific subclass where the heterocyclic ring contains a cyclic ether and a conjugated carboxylic acid, but lacks the lactone carbonyl found in coumarins. This guide provides a definitive FTIR profiling strategy to validate this structure against its common oxidative impurity (the coumarin analog) and other carboxylic acid derivatives.
The Spectroscopic Fingerprint
The infrared spectrum of this compound is defined by three competitive signal zones:
-
The Acidic Proton: A broad, intense O-H stretch (dimerized).
-
The Conjugated Carbonyl: A shifted C=O stretch due to
-unsaturation with the C3=C4 double bond. -
The Ether Linkage: Characteristic C-O-C stretching of the pyran ring, distinct from ester/lactone signals.
Part 2: Comparative Analysis (The Core)
This section objectively compares 6-methyl-2H-chromene-3-carboxylic acid with its two most relevant structural alternatives: its Coumarin analog (oxidized form) and 6-Methyl-chroman-3-carboxylic acid (reduced form).
Table 1: Comparative FTIR Peak Assignments
| Functional Group | 6-Methyl-2H-chromene-3-COOH (Target) | 6-Methylcoumarin-3-COOH (Alternative A) | 6-Methylchroman-3-COOH (Alternative B) | Diagnostic Insight |
| C=O Stretch | 1680 – 1705 cm⁻¹ (Acid only) | 1735 – 1750 cm⁻¹ (Lactone) & 1700 cm⁻¹ (Acid) | 1705 – 1720 cm⁻¹ (Acid) | The Target lacks the high-frequency lactone peak (>1730) seen in Coumarins. |
| O-H Stretch | 2500 – 3300 cm⁻¹ (Broad, Dimer) | 2500 – 3300 cm⁻¹ (Broad, Dimer) | 2500 – 3300 cm⁻¹ (Broad, Dimer) | Non-diagnostic; confirms carboxylic acid moiety in all three. |
| C=C Stretch (Alkene) | 1635 – 1650 cm⁻¹ (Conjugated) | 1610 – 1630 cm⁻¹ (Conjugated Lactone) | Absent | The Chroman (Alt B) lacks the C3=C4 double bond, removing this band. |
| C-O Stretch (Ether) | 1220 – 1260 cm⁻¹ (Ar-O-CH₂) | 1100 – 1200 cm⁻¹ (Ester-like) | 1220 – 1260 cm⁻¹ (Ar-O-CH₂) | Target shows Ar-O-CH₂ character without ester C-O interference. |
| C-H (sp³) | 2850 – 2960 cm⁻¹ (CH₃ & C2-H₂) | 2850 – 2960 cm⁻¹ (CH₃ only) | 2850 – 2960 cm⁻¹ (CH₃ & C2/C3/C4-H) | Target has methylene C-H at C2; Coumarin has no sp³ C-H on the ring. |
Structural Logic Diagram
The following diagram illustrates the decision logic for distinguishing the target from its analogs based on spectral data.
Figure 1: Spectroscopic decision tree for differentiating 2H-chromene acids from coumarin and chroman analogs.
Part 3: Experimental Protocol
To ensure reproducibility and minimize "Christiansen effect" (scattering) which can distort peak shapes in solid samples, the KBr Pellet Method is the gold standard for this compound. ATR (Attenuated Total Reflectance) is a viable alternative but may show slight wavenumber shifts.
Protocol: High-Resolution KBr Pellet Preparation
-
Reagent Prep: Dry IR-grade Potassium Bromide (KBr) at 110°C for 2 hours to remove hygroscopic water. Store in a desiccator.
-
Sample Ratio: Mix 1.5 mg of 6-methyl-2H-chromene-3-carboxylic acid with 200 mg of dried KBr (approx. 1:130 ratio).
-
Why? Higher concentrations lead to peak saturation (flat-topping), especially in the C=O region.
-
-
Grinding: Grind the mixture in an agate mortar for 2-3 minutes.
-
Goal: Particle size < 2.5 µm (shorter than the IR wavelength) to prevent scattering.
-
-
Pressing: Transfer to a 13mm die. Apply 8-10 tons of pressure for 2 minutes under vacuum (if available) to remove trapped air.
-
Validation: The resulting pellet should be transparent (glass-like). If opaque/white, regrind and repress.
Workflow Visualization
Figure 2: Optimized workflow for solid-state FTIR analysis of organic acids.
Part 4: Detailed Mechanism & Interpretation
The Carbonyl Region (1650–1750 cm⁻¹)
In 6-methyl-2H-chromene-3-carboxylic acid, the carbonyl group is conjugated with the C3=C4 double bond.
-
Effect: Conjugation lowers the force constant of the C=O bond, shifting the absorption to a lower wavenumber (~1680–1695 cm⁻¹ ) compared to a saturated acid (~1710 cm⁻¹).
-
Comparison: If the sample has oxidized to the coumarin, a second, sharper peak appears at 1730–1750 cm⁻¹ (lactone C=O). Absence of this high-frequency peak is the primary purity criterion.
The Hydroxyl Region (2500–3300 cm⁻¹)
Carboxylic acids form strong hydrogen-bonded dimers in the solid state.
-
Appearance: A very broad, "messy" band centered around 3000 cm⁻¹.[1][2]
-
Superimposition: The C-H stretches from the aromatic ring (3000–3100 cm⁻¹) and the methyl/methylene groups (2850–2960 cm⁻¹) will appear as sharp spikes "riding" on top of this broad O-H absorption.
The Ether & Ring Vibrations
-
C-O-C Stretch: The cyclic ether at position 1 gives a strong band in the 1200–1260 cm⁻¹ region.
-
Aromatic C=C: The benzene ring (fused at C5-C10) exhibits "breathing" modes at ~1600 cm⁻¹ and ~1480 cm⁻¹ . The presence of the 6-methyl group may introduce a weak overtone pattern, but the primary indicator is the C-H bending (out-of-plane) at 800–850 cm⁻¹ (characteristic of 1,2,4-trisubstituted benzene rings).
References
-
Synthesis & Scaffold Analysis: Zhou, Z., et al. (2018).[3] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation." Organic Letters, 20(13), 3892-3896. Link
-
Coumarin Comparison: Celik Onar, H., et al. (2019). "Comparison of Antioxidant Activities of Mono-, Di- and Tri-substituted Coumarins." Journal of the Turkish Chemical Society, 7(1), 87-96.[4] Link
-
FTIR Methodology: LibreTexts Chemistry. (2025).[4][5] "Infrared Spectroscopy Absorption Table." Link
-
General Chromene Data: National Institutes of Health (NIH). "Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives." PubMed Central. Link
Sources
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- 3. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 4. dergipark.org.tr [dergipark.org.tr]
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A Comparative Guide to HPLC Method Validation for the Purity of 6-methyl-2H-chromene-3-carboxylic acid
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 6-methyl-2H-chromene-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant analytical method. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), ensuring a scientifically sound approach to method validation.[1][2][3][4][5][6][7]
Introduction: The Criticality of a Validated Purity Method
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a novel compound like 6-methyl-2H-chromene-3-carboxylic acid, a derivative of the versatile chromene scaffold, establishing a validated, stability-indicating HPLC method is paramount.[8][9] This ensures that the analytical procedure is not only accurate and precise but also specific for the analyte in the presence of potential impurities and degradation products.
This guide will deconstruct the validation process, offering not just a procedural checklist but a logical framework for why each validation parameter is crucial and how it contributes to the overall trustworthiness of the analytical method. We will explore two hypothetical reversed-phase HPLC (RP-HPLC) methods to illustrate how different chromatographic conditions can be evaluated and validated for their intended purpose.
Proposed HPLC Methods for Purity Determination
The inherent structure of 6-methyl-2H-chromene-3-carboxylic acid, possessing a chromophore and a carboxylic acid group, suggests good retention on a reversed-phase column and detectability by UV spectrophotometry.[10][11] Based on common practices for analyzing carboxylic acids and chromene derivatives, we propose two potential starting methods for validation.[12][13][14][15][16]
Table 1: Proposed HPLC Methods
| Parameter | Method A | Method B |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 10 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 70% A to 30% A over 15 min | 80% A to 40% A over 12 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 280 nm |
| Injection Vol. | 10 µL | 5 µL |
The choice between a standard C18 column and a Phenyl-Hexyl column allows for a comparison of different selectivity profiles. Method A, with its trifluoroacetic acid mobile phase, is a common choice for good peak shape of acidic compounds. Method B utilizes a phosphate buffer, which can offer different selectivity and is sometimes preferred for its lower corrosivity.
The Validation Workflow: A Step-by-Step Approach
A successful method validation follows a logical progression, starting with system suitability to ensure the analytical setup is performing correctly, followed by a series of experiments to challenge the method's performance characteristics.
Caption: A typical workflow for HPLC method validation.
System Suitability Testing (SST)
Before any validation experiments, it is crucial to confirm that the chromatographic system is adequate for the intended analysis.[17][18][19][20][21] This is achieved by injecting a standard solution of 6-methyl-2H-chromene-3-carboxylic acid multiple times.
Experimental Protocol for System Suitability:
-
Prepare a standard solution of 6-methyl-2H-chromene-3-carboxylic acid at a concentration of 100 µg/mL in the mobile phase.
-
Inject this solution six times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T) for the first injection.
-
Compare the results against the pre-defined acceptance criteria.
Table 2: System Suitability - Hypothetical Data Comparison
| Parameter | Method A | Method B | Acceptance Criteria |
| %RSD of Peak Area | 0.45% | 0.62% | ≤ 2.0% |
| %RSD of Retention Time | 0.15% | 0.21% | ≤ 1.0% |
| Theoretical Plates (N) | > 5000 | > 6000 | > 2000 |
| Tailing Factor (T) | 1.1 | 1.2 | ≤ 2.0 |
Both methods demonstrate acceptable system suitability, indicating that the instrumentation is performing correctly.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][22][23] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity method.[8][9][24][25][26]
Experimental Protocol for Forced Degradation:
-
Prepare solutions of 6-methyl-2H-chromene-3-carboxylic acid at 1 mg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
A successful method will show a decrease in the main peak area with a corresponding increase in impurity peaks, all of which are well-resolved from the analyte peak.
Caption: Logical flow of a forced degradation study for specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5][23] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][22]
Experimental Protocol for Linearity:
-
Prepare a stock solution of 6-methyl-2H-chromene-3-carboxylic acid.
-
Create a series of at least five concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Table 3: Linearity - Hypothetical Data Comparison
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 1 - 150 | As defined |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Report |
Method A shows a slightly better correlation coefficient, but both methods demonstrate excellent linearity.
Accuracy
Accuracy is the closeness of the test results to the true value.[3][23] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol for Accuracy:
-
Prepare solutions at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) by spiking a known amount of 6-methyl-2H-chromene-3-carboxylic acid into a placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Table 4: Accuracy - Hypothetical Data Comparison
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 50% | 99.5% | 98.8% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 150% | 101.1% | 101.5% | 98.0% - 102.0% |
Both methods demonstrate acceptable accuracy within the specified range.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[23][27] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol for Precision:
-
Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them. Calculate the %RSD.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst. Compare the results from both days using an F-test and t-test to check for statistical differences.
Table 5: Precision - Hypothetical Data Comparison
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | 0.55% | 0.75% | ≤ 2.0% |
| Intermediate Precision | 0.80% | 0.95% | ≤ 2.0% |
Both methods are precise, with Method A showing slightly less variability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is typical for LOD and 10:1 for LOQ.[19][21]
Table 6: LOD & LOQ - Hypothetical Data Comparison
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.3 | 0.4 |
| LOQ (µg/mL) | 1.0 | 1.2 |
Method A demonstrates slightly better sensitivity.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Vary the following parameters one at a time:
-
Flow rate (± 10%)
-
Column temperature (± 5 °C)
-
pH of the mobile phase (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the effect on retention time, peak area, and system suitability parameters.
The method is considered robust if the system suitability criteria are still met under all varied conditions.
Method Comparison and Final Selection
| Validation Parameter | Method A (C18, TFA) | Method B (Phenyl-Hexyl, Phosphate) | Commentary |
| Specificity | Excellent resolution from degradants | Good resolution, some peak tailing for a polar degradant | Method A shows superior performance in resolving all degradation products. |
| Linearity (r²) | 0.9995 | 0.9992 | Both are excellent. |
| Accuracy (% Recovery) | 99.5% - 101.1% | 98.8% - 101.5% | Both are highly accurate. |
| Precision (%RSD) | < 0.80% | < 0.95% | Method A is slightly more precise. |
| Sensitivity (LOQ) | 1.0 µg/mL | 1.2 µg/mL | Method A is slightly more sensitive. |
| Robustness | Robust | Minor sensitivity to pH changes | Method A demonstrates better robustness. |
Final Thoughts for the Practicing Scientist
Method validation is not merely a regulatory hurdle but the foundation of reliable data generation.[27][28][29] The process should be approached as a scientific investigation into the performance of the analytical procedure. While this guide provides a framework, the specific acceptance criteria and experimental design should always be justified and tailored to the intended purpose of the method.[30][31] The recent ICH Q14 guideline on Analytical Procedure Development, in conjunction with the revised Q2(R2), encourages a more holistic and lifecycle-based approach to method validation, which should be considered for new methods being developed today.[3][32][33]
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link][1][5]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link][17]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. Published May 3, 2021. [Link][18]
-
System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link][19]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link][28]
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link][30]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link][24]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][2]
-
System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. ECA Academy. [Link][20]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Published October 22, 2025. [Link][3]
-
Steps for HPLC Method Validation. Pharmaguideline. Published December 11, 2024. [Link][27]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Published March 7, 2024. [Link][31]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. Published September 17, 2021. [Link][4]
-
System Suitability Testing: Ensuring Reliable Results. Lab Manager. Published October 22, 2025. [Link][21]
-
Fara, F., et al. A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. American Journal of Enology and Viticulture. [Link][12]
-
FDA Guidelines for Analytical Method Validation. Scribd. [Link][29]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Published December 4, 2025. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][5]
-
A practical guide to forced degradation and stability studies for drug substances. [Link][8]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Published January 9, 2020. [Link][25]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Published June 6, 2023. [Link][13]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Published January 15, 2004. [Link][14]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][6]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Published October 21, 2022. [Link][22]
-
HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link][23]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Published July 5, 2022. [Link][26]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Published October 22, 2020. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Published February 15, 2026. [Link][9]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Published February 7, 2024. [Link][32]
-
High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate. Published August 5, 2025. [Link][15]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Published December 15, 2023. [Link]
-
Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [Link][16]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025. [Link][33]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Published March 31, 2022. [Link][7]
-
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PMC. [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. MDPI. Published November 24, 2023. [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Published August 16, 2025. [Link]
-
Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. Published December 20, 2022. [Link]
Sources
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Comparative Bioactivity Guide: 6-Methyl vs. 6-Chloro-2H-Chromene-3-Carboxylic Acid
The following guide provides an in-depth technical comparison of 6-methyl-2H-chromene-3-carboxylic acid versus 6-chloro-2H-chromene-3-carboxylic acid . This analysis focuses on their utility as pharmacophores in drug discovery, specifically highlighting their structure-activity relationships (SAR), electronic properties, and validated biological targets.
Executive Summary
The 2H-chromene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a rigid, bicyclic ether template that positions the carboxylic acid pharmacophore for interaction with diverse biological targets (e.g., GPCRs, enzymes like
The choice between a 6-methyl (electron-donating, lipophilic) and a 6-chloro (electron-withdrawing, lipophilic) substituent is a critical decision point in Lead Optimization. While often considered steric bioisosteres, their divergent electronic profiles drastically alter the acidity of the C3-carboxylic acid and the polarization of the aromatic ring, leading to distinct biological profiles.
| Feature | 6-Methyl Derivative | 6-Chloro Derivative |
| Electronic Effect | Inductive Donor (+I) | Inductive Withdrawing (-I), Mesomeric Donor (+M) |
| Hammett Constant ( | -0.17 | +0.23 |
| Key Biological Role | Electronic Probe (EDG); Gram-negative antibacterial selectivity | A2A Receptor PAM ; Antifungal efficacy; Gram-positive antibacterial |
| Primary Interaction | Hydrophobic packing (Van der Waals) | Hydrophobic packing + Halogen Bonding potential |
Chemical & Physical Properties Comparison
Understanding the physicochemical baseline is prerequisite to interpreting bioactivity data.
Electronic Modulation of the Pharmacophore
The substituent at the 6-position is para to the ether oxygen and meta to the carbonyl of the carboxylic acid (through the conjugated double bond system).
-
6-Chloro: The electron-withdrawing nature increases the acidity of the C3-carboxylic acid (lower pKa). This enhances the strength of ionic interactions (salt bridges) with positively charged residues (e.g., Lysine, Arginine) in the binding pocket.
-
6-Methyl: The electron-donating nature slightly destabilizes the carboxylate anion (higher pKa), potentially weakening ionic interactions but increasing electron density on the aromatic ring for
- stacking.
Steric and Lipophilic Alignment
Chlorine and Methyl groups are classic steric bioisosteres .
-
Van der Waals Radius: Methyl (
2.0 Å) Chloro (1.75 Å). -
Lipophilicity: The Chloro substituent typically imparts higher lipophilicity (
) compared to Methyl ( ), improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets like the Adenosine A2A receptor.
Comparative Bioactivity & Case Studies
Case Study A: Adenosine A2A Receptor (Neurology/Inflammation)
The 6-chloro-2H-chromene-3-carboxylic acid (Compound ID: ZB268) has been identified as a fragment-based Positive Allosteric Modulator (PAM) of the human Adenosine A2A receptor.
-
Mechanism: The 6-chloro derivative binds to a transient hydrophobic pocket distinct from the orthosteric site.
-
SAR Insight: Molecular dynamics simulations reveal that the Chlorine atom orients towards residues Ile252 and His264 .[1] The electron-deficient "sigma hole" of the chlorine atom (halogen bonding) or its specific lipophilic character allows for a tighter fit in this hydrophobic cleft compared to the methyl analog.
-
Outcome: The 6-chloro derivative slows the unbinding kinetics (
) of orthosteric agonists, enhancing their efficacy. The 6-methyl analog acts as a control; reduced activity here indicates the necessity of the specific electronic/lipophilic profile of the halogen.
Case Study B: Antimicrobial Efficacy
In studies evaluating 2H-chromene-3-carboxamide derivatives (precursors to the acids), the 6-substituent dictates the antimicrobial spectrum.
-
Antifungal Activity: The 6-Chloro derivatives exhibit superior potency against fungal strains such as Candida albicans and Aspergillus niger. The increased lipophilicity facilitates penetration of the fungal cell wall.
-
Antibacterial Specificity:
-
Gram-Positive (Bacillus cereus): Electron-withdrawing groups (6-Cl, 6-Br) correlate with higher potency.
-
Gram-Negative (E. coli): Electron-donating groups (6-Methyl ) show a correlation with improved activity, suggesting a mechanism dependent on the electron density of the aromatic ring or specific transporter uptake requirements.
-
Experimental Protocols
Synthesis of 6-Substituted-2H-Chromene-3-Carboxylic Acids
Note: This protocol utilizes a Baylis-Hillman adduct cyclization or O-alkylation/ring-closing metathesis approach, distinct from the Pechmann condensation used for coumarins.
Reagents:
-
Substituted Salicylaldehyde (5-methyl or 5-chloro-2-hydroxybenzaldehyde)
-
Acrylonitrile or Ethyl Acrylate
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Hydrolysis Reagent: NaOH/EtOH[2]
Step-by-Step Protocol:
-
Baylis-Hillman Reaction: Mix the substituted salicylaldehyde (1.0 eq) with ethyl acrylate (3.0 eq) and DABCO (0.1 eq) in a sealed vessel. Stir at room temperature for 24-48 hours.
-
Cyclization: The intermediate adduct often cyclizes spontaneously or upon mild acid treatment to form the ethyl 2H-chromene-3-carboxylate.
-
Hydrolysis: Dissolve the ester in ethanol. Add 10% NaOH solution (2.0 eq). Reflux for 2 hours.
-
Workup: Acidify with 1M HCl to pH 2. The precipitate is the crude 2H-chromene-3-carboxylic acid .
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Expected Yield: 60-80%.
-
Characterization: 1H NMR (check for CH2 signal at
5.0 ppm for 2H-chromene, distinct from coumarin).
-
Adenosine A2A Receptor PAM Assay
Objective: Determine the ability of the derivative to enhance agonist binding.
-
Membrane Preparation: Use HEK293 cells stably expressing human A2A AR.
-
Radioligand Binding: Incubate membranes with
(agonist) at a concentration equal to its . -
Treatment: Add the test compound (6-Methyl or 6-Chloro derivative) at varying concentrations (
to M). -
Dissociation Assay: Initiate dissociation by adding excess unlabeled agonist (NECA). Measure the radioligand remaining bound at varying time points.
-
Analysis: A PAM will significantly increase the half-life (
) of the radioligand-receptor complex compared to vehicle control.
Mechanism of Action & SAR Visualization
The following diagram illustrates the divergent pathways and SAR logic for the two derivatives.
Figure 1: Structure-Activity Relationship (SAR) flow for 6-substituted 2H-chromene-3-carboxylic acids. Green/Red nodes indicate primary validated targets for each derivative.
References
-
Olomola, T. O., et al. (2013). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." De La Salle University.
-
Deflorian, F., et al. (2017). "Supporting the Identification of Novel Fragment-Based Positive Allosteric Modulators Using a Supervised Molecular Dynamics Approach: A Retrospective Analysis Considering the Human A2A Adenosine Receptor as a Key Example." Frontiers in Pharmacology.
-
Salem, H., et al. (2024).[3] "Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors."[4][5][6] RSC Advances.
-
Gordon, A. T., et al. (2020). "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc.
-
Zhou, Z., et al. (2018).[7] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters.
Sources
- 1. Supporting the Identification of Novel Fragment-Based Positive Allosteric Modulators Using a Supervised Molecular Dynamics Approach: A Retrospective Analysis Considering the Human A2A Adenosine Receptor as a Key Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovation of 6-sulfonamide-2 H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
Safety Operating Guide
Essential Protective Measures for Handling 6-methyl-2H-chromene-3-carboxylic Acid
Hazard Assessment and Core Principles
Based on data from related compounds such as 2H-Chromene-3-carboxylic acid and 6-Methylchromone-2-carboxylic acid, it is prudent to treat 6-methyl-2H-chromene-3-carboxylic acid as a hazardous substance with the potential to cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3][4][5]
-
Serious Eye Irritation: Contact with eyes can cause significant damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]
The foundational principle when handling this compound is the avoidance of direct contact and aerosol generation . All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a primary barrier against skin contact. Double-gloving is a best practice for handling potentially hazardous compounds, offering an additional layer of protection in case of a breach in the outer glove.[3] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles. A face shield should be worn over safety goggles when there is a significant risk of splashing.[2] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 dust mask or higher | Recommended when handling the solid compound outside of a fume hood or when there is a potential for dust generation.[3] |
Step-by-Step Handling and Disposal Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring safe disposal. The following diagram and procedural steps outline the lifecycle of handling 6-methyl-2H-chromene-3-carboxylic acid in a laboratory setting.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
